Ethyl 3-(furan-3-yl)-3-oxopropanoate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350548. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 3-(furan-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIQFGJQAQWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319785 | |
| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36878-91-8 | |
| Record name | 36878-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(furan-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
Ethyl 3-(furan-3-yl)-3-oxopropanoate, a β-ketoester bearing a furan-3-yl moiety, is a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining the reactivity of a β-ketoester with the aromatic and electronic properties of the furan ring, make it a valuable precursor in the synthesis of a diverse range of more complex molecules. This is particularly relevant in the field of drug discovery and development, where the furan nucleus is a common scaffold in pharmacologically active compounds. For instance, this compound has been utilized in the synthesis of deuterated 4-ipomeanol, a metabolite of the natural toxin 4-ipomeanol which has been studied for its potential anticancer properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties: A Quantitative Overview
This compound is typically encountered as a clear, colorless to orange liquid.[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 36878-91-8 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Boiling Point | 113-116 °C at 4 mmHg | [3] |
| Density | 1.153 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.489 | [3] |
| Flash Point | > 230 °F (> 110 °C) | [3] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Spectroscopic Characterization: The Molecular Fingerprint
A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive spectral dataset for this specific isomer is not readily found in peer-reviewed journals, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related furan-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The methylene protons of the propanoate chain adjacent to the ester and ketone groups would likely appear as a singlet. The three protons on the furan ring will present as a characteristic set of multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and ketone functional groups at the downfield end of the spectrum. Signals for the carbons of the ethyl group and the methylene carbon of the propanoate chain will be observed in the upfield region. The four distinct carbons of the furan ring will resonate in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic furan protons will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester and furan ether will also be present, likely in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the ethyl group, and fragmentation of the furan ring, providing further structural confirmation.
Synthesis and Reactivity: A Chemist's Perspective
Synthetic Pathways
The most probable and widely employed method for the synthesis of β-ketoesters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another ester. In this case, the likely precursors would be ethyl 3-furoate and ethyl acetate.
A plausible synthetic workflow is depicted below:
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(furan-3-yl)-3-oxopropanoate (CAS 36878-91-8), a valuable heterocyclic building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific isomer, this document combines theoretical predictions with experimental data from its constitutional isomer, Ethyl 3-(furan-2-yl)-3-oxopropanoate, to offer a robust framework for its characterization.
Introduction: The Significance of this compound
This compound belongs to the class of β-keto esters, which are versatile intermediates in the synthesis of a wide array of more complex molecules. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the furan ring is critical to the molecule's chemical reactivity and its interactions with biological targets. Therefore, unambiguous spectroscopic characterization is paramount for researchers working with this compound.
This guide will delve into the four key spectroscopic techniques used for the structural elucidation of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , presents several key features that are amenable to spectroscopic analysis:
-
Furan Ring: The three distinct protons and four carbons of the 3-substituted furan ring will give rise to characteristic signals in the NMR spectra.
-
β-Keto Ester System: This functional group exhibits keto-enol tautomerism, which can influence the observed spectra, particularly in NMR. The methylene protons adjacent to the two carbonyl groups are acidic and their chemical environment is a key indicator of the predominant tautomeric form.
-
Ethyl Ester Group: The ethyl group will produce a characteristic triplet-quartet pattern in the ¹H NMR spectrum.
-
Carbonyl Groups: The ester and ketone carbonyl groups will show strong absorption bands in the IR spectrum.
Methodologies for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is fundamental to accurate structural interpretation. The following sections outline the standard experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile protons and the keto-enol equilibrium.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, a small amount of the powder is pressed firmly against the crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z). Both positive and negative ion modes can be explored.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is invaluable for determining the proton environment in a molecule.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Ethyl 3-(furan-2-yl)-3-oxopropanoate (in CDCl₃).
| Assignment (3-furan isomer) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment (2-furan isomer) | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity |
| H-2 (furan) | ~8.1 | s | H-5 (furan) | ~7.6 | d |
| H-5 (furan) | ~7.4 | t | H-3 (furan) | ~7.2 | d |
| H-4 (furan) | ~6.7 | t | H-4 (furan) | ~6.5 | dd |
| -OCH₂CH₃ | ~4.2 | q | -OCH₂CH₃ | ~4.2 | q |
| -C(O)CH₂C(O)- | ~3.8 | s | -C(O)CH₂C(O)- | ~3.9 | s |
| -OCH₂CH₃ | ~1.3 | t | -OCH₂CH₃ | ~1.3 | t |
Interpretation:
-
Furan Protons: The chemical shifts of the furan protons are highly dependent on the substitution pattern. For the 3-furan isomer, the proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the furan oxygen and the electron-withdrawing keto group. The protons at the 4 and 5-positions will appear at higher fields. In contrast, the 2-furan isomer shows a different splitting pattern and chemical shifts characteristic of a 2-substituted furan ring.
-
Methylene Protons: The singlet at approximately 3.8-3.9 ppm is characteristic of the active methylene protons situated between two carbonyl groups. The integration of this peak corresponds to two protons.
-
Ethyl Group: The classic ethyl ester pattern is observed with a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Ethyl 3-(furan-2-yl)-3-oxopropanoate (in CDCl₃).
| Assignment (3-furan isomer) | Predicted Chemical Shift (δ, ppm) | Assignment (2-furan isomer) | Experimental Chemical Shift (δ, ppm) |
| C=O (ketone) | ~192 | C=O (ketone) | ~181 |
| C=O (ester) | ~167 | C=O (ester) | ~167 |
| C-3 (furan) | ~125 | C-2 (furan) | ~152 |
| C-2 (furan) | ~148 | C-5 (furan) | ~147 |
| C-5 (furan) | ~144 | C-3 (furan) | ~118 |
| C-4 (furan) | ~110 | C-4 (furan) | ~113 |
| -OCH₂CH₃ | ~62 | -OCH₂CH₃ | ~62 |
| -C(O)CH₂C(O)- | ~46 | -C(O)CH₂C(O)- | ~46 |
| -OCH₂CH₃ | ~14 | -OCH₂CH₃ | ~14 |
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing at the lowest field in the spectrum. The ketone carbonyl is typically found further downfield than the ester carbonyl.
-
Furan Carbons: The chemical shifts of the furan carbons are diagnostic of the substitution pattern. The carbon attached to the carbonyl group (C-3 in the 3-furan isomer and C-2 in the 2-furan isomer) will have a distinct chemical shift.
-
Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3150 | C-H stretch (aromatic) | Medium |
| ~2850-3000 | C-H stretch (aliphatic) | Medium |
| ~1740-1750 | C=O stretch (ester) | Strong |
| ~1680-1700 | C=O stretch (ketone) | Strong |
| ~1500-1600 | C=C stretch (furan ring) | Medium |
| ~1000-1300 | C-O stretch (ester and furan) | Strong |
Interpretation:
The most prominent features of the IR spectrum will be the two strong carbonyl absorption bands. The ester carbonyl will typically appear at a higher wavenumber than the ketone carbonyl. The presence of the furan ring will be confirmed by the C-H and C=C stretching vibrations in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 182.
-
Key Fragments:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 137.
-
Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 153.
-
Cleavage of the C-C bond between the carbonyls can lead to various fragments.
-
The furan ring itself can undergo characteristic fragmentation.
-
Diagram: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted fragmentation pathway.
Conclusion
The structural elucidation of this compound relies on a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. While experimental data for this specific isomer remains elusive in publicly accessible databases, the predicted spectra, in conjunction with experimental data from its 2-furan isomer, provide a solid foundation for its characterization. Researchers are encouraged to acquire their own experimental data for this compound and use this guide as a reference for interpretation. The subtle yet significant differences in the spectroscopic data between the 2- and 3-substituted furan isomers underscore the importance of careful and thorough spectral analysis in synthetic and medicinal chemistry.
Navigating the Physicochemical Landscape of Ethyl 3-(furan-3-yl)-3-oxopropanoate: A Technical Guide to Boiling Point and Density
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of two critical physical properties of Ethyl 3-(furan-3-yl)-3-oxopropanoate: its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the underlying molecular principles, detail rigorous experimental determination methodologies, and discuss the practical implications of these properties in a laboratory and manufacturing setting.
Introduction: The Significance of Physical Properties in Drug Discovery and Development
This compound is a versatile building block in organic synthesis, frequently utilized in the construction of more complex molecular architectures for pharmaceutical applications. A compound's physical properties, such as its boiling point and density, are fundamental parameters that govern its behavior in various experimental and industrial settings. An accurate understanding of these characteristics is paramount for:
-
Purity Assessment: Deviations from established boiling point and density values can indicate the presence of impurities.
-
Process Optimization: Knowledge of the boiling point is crucial for designing distillation and purification protocols, especially for thermally sensitive compounds. Density is a key parameter in fluid handling, reaction scale-up, and dosage formulation.
-
Regulatory Compliance: Accurate physicochemical data is a prerequisite for regulatory submissions and ensuring product consistency.[1]
This guide will provide a comprehensive overview of the boiling point and density of this compound, grounded in both theoretical principles and practical experimental considerations.
Physicochemical Properties of this compound
The experimentally determined physical properties of this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 113-116 °C | at 4 mmHg |
| Density | 1.153 g/mL | at 25 °C |
The Molecular Basis of Boiling Point and Density
The observed boiling point and density of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.
Factors Influencing Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] For a molecule to transition from the liquid to the gaseous phase, sufficient energy must be supplied to overcome the intermolecular forces holding the molecules together.[4] The key structural features of this compound that influence its boiling point are:
-
Molecular Weight: Larger molecules generally have higher boiling points due to increased London dispersion forces.[4]
-
Functional Groups: The presence of a ketone and an ester group introduces dipole-dipole interactions, which are stronger than London dispersion forces and thus increase the boiling point.[5]
-
Molecular Shape: The relatively compact structure of the furan ring and the overall molecular arrangement can influence how efficiently the molecules pack together, which in turn affects the strength of intermolecular forces.[6]
The reported boiling point of 113-116 °C is at a reduced pressure of 4 mmHg. This is a common practice for organic compounds that may decompose at their atmospheric boiling point. At lower pressures, the temperature required for the vapor pressure to equal the external pressure is significantly reduced.
Determinants of Density
Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] For a liquid, density is influenced by:
-
Molecular Weight: Heavier molecules will generally lead to a higher density, assuming similar volumes.
-
Intermolecular Forces and Packing: Stronger intermolecular forces and more efficient molecular packing result in a greater mass being contained within a given volume, leading to a higher density. The polar nature of this compound contributes to its density of 1.153 g/mL at 25 °C, which is higher than that of water.
Experimental Determination of Physical Properties
The accurate determination of boiling point and density requires meticulous experimental technique. The following protocols outline standard methodologies.
Determination of Boiling Point under Reduced Pressure
This method is essential for obtaining an accurate boiling point for compounds that are not stable at higher temperatures.
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus equipped with a vacuum adapter, a manometer to monitor the pressure, and a suitable heating mantle.
-
Sample Preparation: Place a small volume of this compound and a boiling chip into the distillation flask.
-
Pressure Reduction: Carefully reduce the pressure inside the apparatus to the desired level (e.g., 4 mmHg) using a vacuum pump.
-
Heating: Gradually heat the sample until a steady reflux is observed.
-
Temperature Reading: Record the temperature at which the vapor and liquid are in equilibrium. This is the boiling point at the recorded pressure.
References
- 1. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
- 2. scribd.com [scribd.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. monash.edu [monash.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
Synthesis and characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate
Foreword: The Strategic Value of Furan-Based β-Keto Esters
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound, a β-keto ester, represents a quintessential example of such a scaffold. Its structure marries the versatile reactivity of the β-keto ester moiety with the unique electronic and steric properties of the furan ring. The furan nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs where it often serves as a bioisostere for phenyl rings, enhancing drug-receptor interactions and improving pharmacokinetic profiles.[1] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this valuable compound, intended for researchers and professionals in organic synthesis and drug development.
Part 1: Synthesis via Crossed Claisen Condensation
The construction of the C-C bond to form a β-keto ester is most classically achieved through the Claisen condensation.[2][3] This base-catalyzed reaction involves the coupling of two ester molecules, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile.[4][5] For the synthesis of this compound, a Crossed Claisen Condensation is employed, as it involves two different ester partners.
The Underlying Principle and Reagent Selection
The primary challenge in a crossed Claisen reaction is preventing a statistical mixture of four different products.[3] To achieve selectivity, the reaction is designed such that one ester partner can readily form an enolate (possesses α-hydrogens) while the other cannot, or is significantly more electrophilic.
-
The Nucleophile Precursor: Ethyl acetate is selected as the source of the enolate. Its α-protons are sufficiently acidic to be removed by a strong base.
-
The Electrophilic Partner: Ethyl 3-furancarboxylate serves as the acylating agent. It lacks α-hydrogens and thus cannot self-condense, simplifying the reaction outcome.
-
The Base: Sodium ethoxide (NaOEt) is the base of choice. Crucially, the alkoxide base must match the alkoxy group of the esters (ethoxide for ethyl esters). This prevents transesterification, a competing reaction that would scramble the ester groups and lead to unwanted byproducts.[5] The base must be used in a stoichiometric amount because the final deprotonation of the more acidic β-keto ester product drives the reaction equilibrium towards completion.[2]
-
The Solvent: Anhydrous ethanol or diethyl ether is used to ensure a water-free environment, as the presence of water would hydrolyze the esters and consume the base.
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism, which is foundational to understanding ester chemistry.
-
Enolate Formation: The alkoxide base abstracts an acidic α-hydrogen from ethyl acetate, generating a resonance-stabilized enolate ion.[3][4]
-
Nucleophilic Attack: The enolate ion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of ethyl 3-furancarboxylate to form a tetrahedral intermediate.[3][4]
-
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the desired β-keto ester product.[3][4]
-
Driving the Equilibrium: The newly formed β-keto ester is more acidic than the starting alcohol. The ethoxide byproduct rapidly deprotonates the α-carbon of the product, forming a highly resonance-stabilized enolate. This irreversible step thermodynamically drives the entire reaction forward.[2]
-
Protonation: An acidic workup in the final step neutralizes the reaction mixture and protonates the enolate to yield the final product, this compound.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Sodium metal
-
Anhydrous Ethanol (absolute)
-
Ethyl 3-furancarboxylate
-
Ethyl acetate (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (sufficient to dissolve) at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a condenser and dropping funnel. Allow the reaction to proceed until all sodium has dissolved.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 3-furancarboxylate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a clear liquid.[6][7]
Part 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The presence of keto-enol tautomerism is a key feature of β-keto esters, which can be observed in spectroscopic data.[8]
Physical Properties
The macroscopic properties of the compound are the first line of characterization.
| Property | Value | Source |
| CAS Number | 36878-91-8 | [9][10][11] |
| Molecular Formula | C₉H₁₀O₄ | [6][9] |
| Molecular Weight | 182.17 g/mol | [6][9] |
| Appearance | Clear colorless to orange liquid | [7] |
| Boiling Point | 113-116 °C / 4 mmHg | [6][7] |
| Density | 1.153 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.489 | [6][7] |
Spectroscopic Analysis
NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom.
¹H NMR (Proton NMR):
-
Ethyl Group: A triplet signal around 1.2-1.3 ppm corresponding to the -CH₃ protons, and a quartet signal around 4.1-4.2 ppm for the -OCH₂- protons.
-
Methylene Group: A singlet around 3.5 ppm for the α-methylene protons (-COCH₂CO-). The presence of the enol tautomer may result in a separate, smaller signal for the vinylic proton around 5.0-5.5 ppm.
-
Furan Ring: Three distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the furan ring.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: Two signals in the downfield region, typically ~165-170 ppm for the ester carbonyl and ~190-200 ppm for the ketone carbonyl.
-
Furan Ring Carbons: Signals in the range of ~110-150 ppm.
-
Ethyl Group Carbons: Signals around ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).
-
Methylene Carbon: A signal around 45-50 ppm for the α-methylene carbon.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | ~ 1.25 | Triplet | -OCH₂CH₃ |
| ~ 3.5 | Singlet | -COCH₂ CO- | |
| ~ 4.2 | Quartet | -OCH₂ CH₃ | |
| ~ 6.7 | Multiplet | Furan-H | |
| ~ 7.5 | Multiplet | Furan-H | |
| ~ 8.0 | Multiplet | Furan-H |
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For a β-keto ester, the carbonyl region is particularly diagnostic.
-
C=O Stretching: Two strong absorption bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1735-1750 cm⁻¹), while the ketone carbonyl, being conjugated with the furan ring, absorbs at a lower frequency (~1680-1700 cm⁻¹).[12] The presence of the enol form can introduce additional bands related to a conjugated C=O (~1650 cm⁻¹) and C=C (~1620 cm⁻¹) stretch.[13]
-
C-O Stretching: Strong, broad bands in the fingerprint region (1000-1300 cm⁻¹) are characteristic of the C-O bonds of the ester group.[14]
-
C-H Stretching: Bands just below 3000 cm⁻¹ for sp³ C-H (alkyl) and just above 3000 cm⁻¹ for sp² C-H (furan).
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | ~ 1740 | Strong |
| C=O (Ketone) | ~ 1690 | Strong |
| C-O (Ester) | ~ 1250 and 1100 | Strong |
| C-H (sp²) | > 3000 | Medium |
| C-H (sp³) | < 3000 | Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.17).
-
Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45). Cleavage adjacent to the carbonyl groups is also prevalent, leading to fragments corresponding to the furoyl cation (m/z = 95) or other characteristic ions. Analysis of fragmentation can provide definitive structural confirmation.[15]
Part 3: Applications in Synthesis
This compound is not an end-product but a versatile intermediate. The dicarbonyl functionality allows for a wide range of subsequent reactions, such as the synthesis of pyrazoles, isoxazoles, and other complex heterocyclic systems that are of significant interest in medicinal chemistry.[16][17] Its role as a synthetic building block underscores the importance of reliable and well-characterized access to this compound.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE | 36878-91-8 [amp.chemicalbook.com]
- 7. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. 36878-91-8|this compound|BLD Pharm [bldpharm.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. ethyl 3-furan-3-yl-3-oxopropanoate [stenutz.eu]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. imreblank.ch [imreblank.ch]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-82-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential biological significance of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, registered under CAS number 126417-82-1. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed protocols, safety information, and insights into the compound's characteristics and potential applications. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and this particular derivative, with its specific substitution pattern, presents a subject of interest for further investigation.
Chemical Identity and Physical Properties
3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The presence of a chlorophenyl group, a methyl group, and an amine functional group on the pyrazole ring contributes to its specific chemical and physical characteristics. These features are crucial in determining its reactivity, solubility, and potential interactions with biological targets.
Table 1: Chemical and Physical Properties [1]
| Property | Value | Source |
| CAS Number | 126417-82-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 207.66 g/mol | PubChem[1] |
| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | PubChem[1] |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | PubChem[1] |
| InChI Key | ZSFCXTGPGSAWFT-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Structural Elucidation
The structural framework of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is centered around a five-membered pyrazole ring. This heterocyclic system is substituted at positions 1, 3, and 5.
-
Position 1: A methyl group is attached to one of the nitrogen atoms of the pyrazole ring.
-
Position 3: A 4-chlorophenyl group is bonded to a carbon atom of the pyrazole ring. This substituent significantly influences the molecule's electronic properties and potential for pi-stacking interactions.
-
Position 5: An amine group is attached to a carbon atom, providing a site for hydrogen bonding and potential for further chemical modification.
References
Introduction: The Synthetic Power of a Hybrid Scaffold
An In-Depth Technical Guide to the Reaction Mechanisms of Furan-Containing β-Keto Esters
In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of innovation. Furan-containing β-keto esters represent a powerful class of building blocks, merging the versatile reactivity of the β-keto ester with the unique chemical properties of the furan ring. The furan moiety, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions.[1][2][3] The β-keto ester functionality provides a locus for a wide array of chemical transformations, owing to its acidic α-proton and the dual reactivity of its keto and ester groups.
The convergence of these two functionalities within a single molecule unlocks a rich tapestry of reaction pathways, including elegant ring-opening/recyclization cascades, complex rearrangements, and diverse cycloaddition reactions. These transformations enable the rapid assembly of complex molecular architectures, such as substituted cyclopentenones, 1,4-dicarbonyl compounds, and intricate polycyclic systems, which are invaluable scaffolds in drug discovery and natural product synthesis.[4][5] This guide provides a detailed exploration of the core reaction mechanisms governing the chemistry of furan-containing β-keto esters, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Reaction Mechanisms: A Journey from Furan to Function
The reactivity of furan-containing β-keto esters is primarily dictated by the interplay between the furan ring's aromaticity and the β-dicarbonyl system. The principal mechanistic pathways include ring-opening reactions (both acid-catalyzed and oxidative), the celebrated Piancatelli rearrangement, and a variety of cycloaddition reactions where the molecule can act as either a diene or a multicomponent synthon.
Furan Ring-Opening Reactions: Accessing Linear 1,4-Dicarbonyl Systems
One of the most synthetically useful transformations of furans is their conversion into 1,4-dicarbonyl compounds, a reversal of the classic Paal-Knorr furan synthesis.[6] This transformation provides access to linear synthons that can be challenging to prepare otherwise and serve as precursors for other heterocycles or carbocyclic systems.
Under acidic conditions, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. The reaction is initiated by protonation of the furan oxygen, which disrupts the aromaticity and activates the ring toward nucleophilic attack by water. The presence of substituents on the furan ring significantly influences the reaction's feasibility and outcome.[7][8] Electron-donating groups facilitate the initial protonation, while the overall substitution pattern directs the regiochemistry of the nucleophilic attack.
The general mechanism proceeds as follows:
-
Protonation: The furan oxygen is protonated by a Brønsted acid, generating a reactive cationic intermediate.
-
Nucleophilic Attack: A water molecule attacks one of the activated α-carbons of the furan ring.
-
Ring Opening: A cascade of proton transfers and electronic rearrangements leads to the cleavage of the C-O bond, ultimately forming the open-chain 1,4-dicarbonyl product.
A powerful alternative to hydrolysis is the oxidative ring opening of the furan moiety. This can be achieved with various oxidants, with systems like Mn(III)/Co(II) catalysts under an oxygen atmosphere proving particularly effective for furans bearing a β-ketoester group.[9][10] This process is believed to proceed through an endoperoxide intermediate, which subsequently rearranges to form a 1,4-dicarbonyl species.[9]
A key feature of this method is that the newly formed, highly reactive 1,4-dicarbonyl intermediate can be trapped in situ. When the β-keto ester is appropriately positioned, the active methine carbon can participate in an intramolecular cyclization, leading to the formation of complex structures like 4-hydroxy-2-cyclohexen-1-ones.[9][10] This tandem oxidation/cyclization strategy offers a highly efficient route to densely functionalized carbocycles.
The Piancatelli Rearrangement: Crafting Cyclopentenones
Discovered by Giovanni Piancatelli in 1976, this acid-catalyzed rearrangement transforms 2-furylcarbinols into valuable 4-hydroxycyclopentenone derivatives.[11][12] While the starting material is technically a 2-furylcarbinol, these are readily accessed from furan-containing ketones or esters, making the rearrangement highly relevant. The reaction is renowned for its operational simplicity and high degree of stereochemical control.[12]
The mechanism is a fascinating cascade analogous to the Nazarov cyclization and is proposed to be a 4π-electrocyclic reaction.[11][12]
-
Carbocation Formation: The reaction is initiated by acid-catalyzed dehydration of the 2-furylcarbinol, generating a stabilized furan-containing carbocation.
-
Nucleophilic Trapping & Ring Opening: A water molecule attacks the furan ring, leading to a hemiacetal-like intermediate which undergoes ring opening to form a 1,4-dihydroxypentadienyl cation.[12]
-
4π-Electrocyclization: This key intermediate, adopting a specific conformation, undergoes a conrotatory 4π-electrocyclization.
-
Deprotonation: Final loss of a proton yields the 4-hydroxycyclopentenone product. A crucial aspect of this mechanism is that it proceeds through a conformation that leads exclusively to the trans relationship between the hydroxyl group and the adjacent substituent on the newly formed ring.[12]
Recent advancements have expanded the scope of this reaction, including the development of highly enantioselective variants using chiral phosphoric acids, which allow for the synthesis of optically active cyclopentenones.[13]
Cycloaddition Reactions: Building Polycyclic Complexity
The furan ring is an excellent diene for cycloaddition reactions due to its electron-rich nature and its locked s-cis conformation.[14] Furthermore, the β-keto ester moiety can also participate directly in cycloadditions, creating a dual mode of reactivity.
The furan ring readily participates as the 4π component in Diels-Alder reactions with reactive dienophiles.[14] This reaction provides rapid access to oxabicyclo[2.2.1]heptane derivatives. These versatile intermediates can be further transformed, for example, by cleavage of the oxygen bridge to yield substituted cyclohexene systems, making this a powerful strategy for constructing six-membered rings.
In an alternative reaction mode, the β-keto ester itself can act as a 3-carbon, 2π-electron component. In the presence of a base, the β-keto ester is deprotonated to form an enolate. This enolate can then engage in a [3+2] cycloaddition with electron-deficient alkenes. A notable example is the reaction with C₆₀ fullerene, where the enolate adds to the fullerene cage.[15] The resulting anionic intermediate undergoes oxidation and subsequent intramolecular cyclization to afford dihydrofuran-fused fullerene derivatives.[15] This mechanism showcases the ambiphilic nature of the β-keto ester, which can act as both a nucleophile and an electrophile precursor.
Data Summary and Experimental Protocols
For clarity and comparative analysis, the following table summarizes typical conditions and outcomes for the discussed reaction mechanisms.
| Reaction Type | Key Reagents / Catalysts | Solvent | Temperature | Typical Yields | Product Class |
| Acid-Catalyzed Ring Opening | HCl, H₂SO₄ | Water, Dioxane/H₂O | 80-100 °C | 70-95% | 1,4-Dicarbonyls |
| Oxidative Ring Opening | Mn(OAc)₃, Co(OAc)₂ | Acetic Acid | 25-60 °C | 50-70% | Hydroxy-Cyclohexenones |
| Piancatelli Rearrangement | Brønsted or Lewis Acids | Water, Dioxane | Room Temp to 80 °C | 60-90% | 4-Hydroxycyclopentenones |
| [4+2] Diels-Alder | Dienophile (e.g., Maleimide) | Toluene, Xylene | 80-140 °C | 75-98% | Oxabicycloheptanes |
| [3+2] Cycloaddition | DBU, TEMPO (oxidant) | Toluene | Room Temperature | 35-55% | Dihydrofurans |
Experimental Protocol 1: Acid-Catalyzed Ring Opening of Ethyl 2-(furan-2-carbonyl)butanoate
-
Objective: To synthesize the corresponding 1,4,7-tricarbonyl compound via hydrolytic ring opening.
-
Procedure:
-
To a solution of ethyl 2-(furan-2-carbonyl)butanoate (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL), add concentrated hydrochloric acid (0.5 mL).
-
Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
-
Experimental Protocol 2: Piancatelli Rearrangement of a 2-Furylcarbinol
-
Objective: To synthesize a 4-hydroxycyclopentenone derivative from a 2-furylcarbinol precursor.[12]
-
Procedure:
-
Dissolve the 2-furylcarbinol (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography to yield the pure trans-4-hydroxycyclopentenone.
-
Applications in Drug Development
The products derived from the reactions of furan-containing β-keto esters are not merely chemical curiosities; they are potent scaffolds for the development of new therapeutics. The furan ring itself is present in a wide range of approved drugs, including the diuretic Furosemide, the anti-ulcer agent Ranitidine, and the antimicrobial Cefuroxime.[3] The ability to transform the furan core into other valuable structures like cyclopentenones—a key motif in prostaglandins and other natural products—further enhances their utility.[16][17]
The synthetic routes described herein allow for the conversion of simple, often biomass-derived starting materials (e.g., from furfural) into molecules of significant structural complexity and biological relevance. This aligns with the growing demand for sustainable and efficient chemical synthesis in the pharmaceutical industry. The diverse pharmacological activities associated with furan derivatives, including anticancer, anti-inflammatory, and antibacterial properties, underscore the importance of continued research into their reaction mechanisms.[1][2][5]
Conclusion and Future Outlook
Furan-containing β-keto esters are exceptionally versatile platforms in organic synthesis. Their reactivity is governed by a set of well-defined yet powerful reaction mechanisms, including ring-opening, rearrangement, and cycloaddition pathways. A thorough understanding of these mechanisms allows chemists to strategically disconnect complex target molecules and design efficient synthetic routes. The ability to generate valuable 1,4-dicarbonyl, cyclopentenone, and polycyclic scaffolds from accessible starting materials ensures that these compounds will remain central to the pursuits of medicinal chemistry and drug development. Future research will likely focus on developing more sophisticated catalytic systems, particularly for asymmetric transformations, further expanding the chemical space accessible from these remarkable building blocks.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 12. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalytic enantioselective oxa-Piancatelli rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. quora.com [quora.com]
- 15. Selective formation of dihydrofuran fused [60] fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Stability and Storage of Ethyl 3-(furan-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 3-(furan-3-yl)-3-oxopropanoate, a key building block in synthetic chemistry. By understanding its intrinsic chemical properties and potential degradation pathways, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple storage recommendations to provide a framework for proactive stability assessment, empowering scientists to validate and maintain the quality of this critical reagent.
Physicochemical Properties and Inherent Stability Considerations
This compound is a molecule that combines the functionalities of a β-ketoester and a furan ring. This unique structure dictates its reactivity and, consequently, its stability profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Boiling Point | 113-116 °C/4 mmHg | [2] |
| Density | 1.153 g/mL at 25 °C | [2] |
| Appearance | Liquid | [3] |
The presence of the β-ketoester moiety makes the molecule susceptible to hydrolysis and decarboxylation . Under aqueous conditions, particularly in the presence of acid or base, the ester can be cleaved to form the corresponding β-ketoacid. This intermediate can then readily lose carbon dioxide to yield a ketone. The furan ring, an aromatic heterocycle, is generally stable but can be prone to oxidation and photodecomposition , especially in the presence of light and certain catalysts.[4][5][6]
Recommended Storage and Handling Protocols
To maintain the long-term integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and supplier guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | [1][2] |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis from atmospheric moisture. |
| Light | Store in an amber or opaque container | To protect the furan ring from potential photodegradation.[4][5] |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard practice for handling laboratory chemicals. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing appropriate stability studies and for troubleshooting unexpected experimental results. The primary degradation routes for this compound are anticipated to be hydrolysis followed by decarboxylation, and oxidation of the furan ring.
Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base. The resulting β-ketoacid is often unstable and can readily undergo decarboxylation.
Caption: Hydrolytic degradation pathway of this compound.
Oxidative and Photolytic Degradation
The furan ring can undergo oxidation, leading to ring-opened products or other derivatives. This process can be initiated by atmospheric oxygen, especially when exposed to light (photoxidation) or in the presence of oxidizing agents.
Caption: Potential oxidative degradation of the furan moiety.
Experimental Workflow for Stability Assessment: A Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is essential.[7][8][9][10] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting degradants. This information is invaluable for establishing appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, and preferably a mass spectrometer (MS)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation:
-
Solution: Store an aliquot of the stock solution at 60°C.
-
Solid: Store a known quantity of the solid compound at 60°C.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time-Point Sampling: Withdraw samples from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
For other samples, dilute with the mobile phase to stop the reaction.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.
Recommended Analytical Method: Stability-Indicating HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.[11]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or PDA detector. MS for identification of degradants. |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion
The stability of this compound is governed by its β-ketoester and furan functionalities. While generally stable under recommended storage conditions of a dry, inert atmosphere at room temperature and protected from light, it is susceptible to degradation via hydrolysis, decarboxylation, and oxidation. For critical applications in research and drug development, a proactive approach to stability assessment through forced degradation studies is paramount. The protocols and analytical methods outlined in this guide provide a comprehensive framework for ensuring the quality and integrity of this important chemical intermediate.
References
- 1. 36878-91-8|this compound|BLD Pharm [bldpharm.com]
- 2. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE price,buy ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE - chemicalbook [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Rising Therapeutic Potential of Furan-Based Propanoates: A Technical Guide for Drug Discovery Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, valued for its versatile chemical reactivity and unique electronic properties. This technical guide provides an in-depth exploration of the burgeoning class of furan-based propanoates, highlighting their significant potential in the development of novel therapeutics. We will delve into their diverse biological activities, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. This guide will further provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, and elucidate the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents.
Introduction: The Furan Moiety as a Privileged Scaffold
The furan ring is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, while offering distinct steric and electronic characteristics that can enhance metabolic stability, improve drug-receptor interactions, and augment overall bioavailability.[2] The incorporation of a propanoate side chain to the furan nucleus gives rise to a class of compounds with a unique pharmacological profile, demonstrating a broad spectrum of biological activities that are currently being harnessed for therapeutic benefit.[3][4]
This guide will systematically explore the synthesis, biological evaluation, and mechanistic underpinnings of furan-based propanoates, providing a robust framework for their investigation as potential drug candidates.
Synthesis of Furan-Based Propanoates
The synthesis of furan-based propanoates is a critical first step in their biological evaluation. A common and effective method involves the condensation of furan-2-carbaldehydes with malonic acid to yield 3-(furan-2-yl)propenoic acids, which can then be esterified.[5][6] Subsequent hydroarylation of the carbon-carbon double bond with various arenes under superelectrophilic activation conditions affords a diverse library of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[3][5][6]
General Synthetic Workflow
Caption: General synthetic route to 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
A detailed, step-by-step protocol for a representative synthesis is provided in the Experimental Protocols section of this guide.
Antimicrobial Activity of Furan-Based Propanoates
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Furan-based compounds have a long-standing history as antimicrobial agents, with nitrofurantoin being a prime example used in the treatment of urinary tract infections.[7] Recent studies have demonstrated that furan-based propanoates also possess significant antimicrobial properties.[3][8]
Mechanism of Action
The antimicrobial activity of many furan derivatives is attributed to the enzymatic reduction of a nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other vital macromolecules.[2] For furan-based propanoates lacking a nitro group, the mechanism is likely to involve disruption of the cell membrane or inhibition of essential enzymes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of furan-based propanoates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [9] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [3] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [3][8] |
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Furan-Based Propanoates.
A detailed protocol for determining the MIC using the broth microdilution method is provided in the Experimental Protocols section.
Anti-inflammatory Activity of Furan-Based Propanoates
Chronic inflammation is a key contributor to a wide range of debilitating diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[9] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9] Furan-containing compounds have been investigated as selective COX-2 inhibitors.[9]
Mechanism of Action: COX Inhibition
Furan-based propanoates are being explored for their potential to selectively inhibit the COX-2 enzyme. By blocking the active site of COX-2, these compounds can prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain.[10]
Experimental Workflow for COX Inhibition Assay
Caption: A generalized workflow for determining COX inhibitory activity.
A detailed protocol for a non-radioactive, in vitro COX inhibition assay is provided in the Experimental Protocols section.
Anticancer Activity of Furan-Based Propanoates
The furan scaffold is present in numerous compounds that have been synthesized and evaluated for their potential as anticancer agents.[11] These compounds can exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]
Mechanism of Action: Induction of Apoptosis
A promising mechanism of action for furan-based anticancer agents is the induction of apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furan derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[8]
Signaling Pathway: Apoptosis Induction
Caption: Proposed intrinsic pathway of apoptosis induced by furan-based propanoates.
Quantitative Anticancer Data
The anticancer activity of furan-based compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based carbohydrazide derivative | A549 (Lung Cancer) | Not specified, but showed activity | [11] |
| Benzofuran-2-acetic methyl ester derivative | MCF-7 (Breast Cancer) | Not specified, but showed activity | [8] |
Table 2: Representative IC50 values for furan derivatives against various cancer cell lines.
A detailed protocol for the MTT assay, a widely used method for assessing cell viability and determining IC50 values, is provided in the Experimental Protocols section.
Experimental Protocols
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
This protocol is adapted from the work of Kalyaev et al.[3]
-
Reaction Setup: To a mixture of the starting 3-(furan-2-yl)propenoic acid or its ester (0.36 mmol), the desired arene (0.1 mL), and dichloromethane (CH₂Cl₂) (1 mL), add triflic acid (TfOH) (0.5 mL, 6.45 mmol).
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 2 hours.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).
-
Purification: Wash the combined organic extracts with water (3 x 50 mL) and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the furan-based propanoate in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized procedure for a non-radioactive COX inhibition assay.
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the furan-based propanoate inhibitor in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Pre-incubation: In a reaction tube, mix the enzyme solution with the inhibitor solution and pre-incubate at 37 °C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a saturated stannous chloride solution).
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-based propanoate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Future Directions and Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the IUPAC Nomenclature of Furan-3-yl Oxopropanoate Derivatives
Abstract
This technical guide provides a comprehensive overview of the systematic nomenclature of furan-3-yl oxopropanoate derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the principles of naming complex organic molecules containing a furan heterocycle, an ester, and a ketone functional group. By breaking down the nomenclature into its constituent parts, this guide offers a logical, step-by-step approach to accurately naming these compounds, ensuring clarity and consistency in scientific communication.
Introduction: The Importance of Unambiguous Nomenclature
In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of chemical structures is paramount. The IUPAC nomenclature system provides a standardized set of rules that allows scientists globally to communicate complex molecular structures with a single, universally understood name.[1][2][3] Furan-3-yl oxopropanoate derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or possessing inherent biological activity.[4][5][6][7] A thorough understanding of their nomenclature is therefore essential for researchers in this domain.
This guide will systematically deconstruct the name "furan-3-yl oxopropanoate" to explain the rules governing each component and their assembly into a coherent and correct IUPAC name. We will explore the prioritization of functional groups, the numbering of parent chains and rings, and the correct use of locants and suffixes.
Foundational Principles of IUPAC Nomenclature
The IUPAC system is built on a foundation of identifying the principal functional group, the parent chain or ring, and any substituents.[2][3] For the compounds , the key structural features are:
-
A Furan Ring : A five-membered aromatic heterocycle containing one oxygen atom.[8][9]
-
A Propanoate Chain : A three-carbon carboxylate group.
-
An Ester Functional Group : Formed from the propanoate chain.
-
An Oxo (Ketone) Group : A carbonyl group within the propanoate chain.
The naming process involves a hierarchical approach, where the principal functional group dictates the suffix of the name.[10][11][12][13]
Deconstructing the Nomenclature: A Step-by-Step Analysis
To understand the nomenclature of furan-3-yl oxopropanoate derivatives, we will analyze the core structure and then consider potential variations. The fundamental structure is an ester where the acyl part is a three-carbon chain with a ketone group, and this entire acyl group is attached to a furan ring at position 3.
Step 1: Identifying the Principal Functional Group and Parent Chain
According to IUPAC priority rules, esters are ranked higher than ketones.[10][12][13] Therefore, the ester functional group determines the suffix of the name, which will be "-oate".[14][15]
The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a three-carbon chain derived from propanoic acid, hence the "propanoate" part of the name.
Step 2: Numbering the Parent Chain
The carbon atom of the ester's carbonyl group is always assigned position 1 (C1).[16] The rest of the chain is numbered sequentially from there.
Caption: IUPAC numbering convention for the furan ring.
When a furan ring is a substituent, its name is changed from "furan" to "furanyl". The position of attachment to the parent chain is indicated by a number preceding "furanyl". In our topic, the attachment is at position 3, making the substituent "furan-3-yl".
Step 5: Assembling the Full Name
The final name is constructed by combining the different parts in a specific order:
-
The Alkyl Group of the Ester: This is the part attached to the single-bonded oxygen of the ester group. For example, if it's a methyl group, the name starts with "Methyl". [15][17]2. Substituents on the Parent Chain: These are listed alphabetically, each with its locant. For example, "3-(furan-3-yl)-2-oxo".
-
The Parent Chain Name: This is "propanoate".
Putting it all together for a methyl ester with the oxo group at C2 and the furan ring at C3, the name would be: Methyl 3-(furan-3-yl)-2-oxopropanoate .
Nomenclature of Derivatives
The true utility of this system becomes apparent when naming derivatives with additional substituents on either the furan ring or the propanoate chain.
Substituents on the Furan Ring
If the furan ring has other substituents, they are named as prefixes to "furanyl", with their positions on the furan ring indicated by numbers.
Example: Consider a methyl ester with a chloro group at position 5 of the furan ring.
-
The furan substituent is now "(5-chlorofuran-3-yl)".
-
The full name would be: Methyl 3-(5-chlorofuran-3-yl)-2-oxopropanoate .
Substituents on the Propanoate Chain
Additional substituents on the propanoate chain are also named as prefixes, listed alphabetically.
Example: A methyl ester with a methyl group at position 3 of the propanoate chain.
-
The substituents on the propanoate chain are "3-(furan-3-yl)", "3-methyl", and "2-oxo".
-
The full name would be: Methyl 3-(furan-3-yl)-3-methyl-2-oxopropanoate .
Summary of Nomenclature Rules
The following table summarizes the key IUPAC rules for naming furan-3-yl oxopropanoate derivatives.
| Rule | Description | Example |
| Principal Functional Group | The ester has higher priority than the ketone, so the suffix is "-oate". | Methyl ... propanoate |
| Parent Chain | The longest carbon chain including the ester carbonyl. | propanoate |
| Parent Chain Numbering | The ester carbonyl carbon is C1. | C1=O |
| Ketone Substituent | A ketone group is denoted by the prefix "oxo-". | 2-oxo |
| Furan Substituent | A furan ring as a substituent is named "furanyl". | furan-3-yl |
| Assembly | Alkyl group (of ester) + substituents (alphabetical) + parent name. | Methyl 3-(furan-3-yl)-2-oxopropanoate |
Practical Application: Synthesis and Nomenclature in Context
The synthesis of furan-3-yl oxopropanoate derivatives often involves reactions such as the acylation of furan derivatives or Claisen condensation reactions. [4]For instance, the reaction of a furan-3-yl Grignard reagent with an appropriate oxo-ester derivative can yield these compounds. Understanding the precise nomenclature is crucial for accurately reporting and replicating such synthetic protocols.
Generalized Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compounds.
Conclusion
The IUPAC nomenclature for furan-3-yl oxopropanoate derivatives is systematic and logical. By identifying the principal functional group, correctly numbering the parent chain and the furan ring, and systematically assembling the substituent names, researchers can derive a unique and unambiguous name for any given derivative. This guide provides the foundational knowledge for scientists to confidently and accurately communicate their work involving this important class of chemical compounds.
References
- 1. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Organic Nomenclature [www2.chemistry.msu.edu]
- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 4. benchchem.com [benchchem.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 8. Furan - Wikipedia [en.wikipedia.org]
- 9. Furan [webbook.nist.gov]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. egpat.com [egpat.com]
- 14. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 17. youtube.com [youtube.com]
A Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-(furan-3-yl)-3-oxopropanoate: Principles, Characterization, and Implications in Medicinal Chemistry
Abstract
Keto-enol tautomerism, a fundamental principle of constitutional isomerism, exerts a profound influence on the physicochemical and biological properties of active pharmaceutical ingredients (APIs).[1][2] For molecules containing β-dicarbonyl moieties, the dynamic equilibrium between keto and enol forms can dictate receptor binding affinity, solubility, membrane permeability, and metabolic stability.[3] This guide provides an in-depth analysis of the tautomeric behavior of Ethyl 3-(furan-3-yl)-3-oxopropanoate, a β-ketoester featuring a heterocyclic furan ring. We will dissect the structural and electronic factors governing its tautomeric equilibrium, present rigorous experimental and computational methodologies for its characterization, and discuss the critical implications of its tautomeric state for drug discovery and development professionals.
The Significance of Tautomerism in Drug Discovery
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural change can have dramatic consequences. Tautomerization can alter a molecule's hydrogen bonding capacity, converting a hydrogen bond donor into an acceptor, and vice-versa.[4] These changes directly impact how a drug molecule interacts with its biological target and its environment.[5]
It is estimated that around 70% of drug molecules are capable of tautomerization, yet the specific tautomeric form present under physiological conditions is often overlooked.[1] A less stable tautomer in solution may, in fact, be the biologically active form that preferentially binds to a receptor or enzyme.[4] Therefore, a comprehensive understanding and characterization of the tautomeric equilibrium of a drug candidate are not merely academic exercises; they are crucial for building accurate structure-activity relationships (SAR), predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ensuring robust formulation and stability.[1][3]
The β-Ketoester Scaffold: A Classical System for Tautomerism
β-dicarbonyl compounds, including β-ketoesters like this compound, are archetypal examples of systems exhibiting significant keto-enol tautomerism.[6] While simple ketones exist almost exclusively in their keto form, the 1,3-relationship of the carbonyl groups in β-ketoesters creates a unique electronic environment that stabilizes the enol tautomer.
Two primary factors contribute to this stabilization:
-
Conjugation: The enol form possesses a conjugated π-system (O=C-C=C), which delocalizes electron density and lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The enol's hydroxyl proton can form a strong, six-membered ring intramolecular hydrogen bond with the adjacent carbonyl oxygen.[7] This interaction significantly stabilizes the enol tautomer, particularly in non-polar, aprotic solvents.[6][7]
The position of the equilibrium is a delicate balance influenced by the molecule's substituents, the solvent, and the temperature.[8][9]
Structural Analysis of this compound
The subject of our analysis, this compound, presents a unique case where an aromatic furan ring is one of the β-substituents. The nature of this substituent is critical in determining the tautomeric preference.
The furan ring is an electron-rich aromatic heterocycle. Its presence influences the acidity of the α-protons (the CH₂ group between the carbonyls) and the stability of the resulting enol form. The electronic properties of the furan ring can modulate the electron density across the conjugated system of the enol tautomer, potentially shifting the equilibrium compared to simple alkyl or phenyl β-ketoesters.
The equilibrium for this compound is illustrated below.
Experimental Characterization and Quantification
To harness or mitigate the effects of tautomerism, one must first accurately quantify the equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose, as the tautomeric interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8][10]
The rationale behind using ¹H NMR is the significant difference in the chemical environment of the protons in the keto and enol forms.
-
Keto Form: Characterized by a singlet for the two α-methylene protons (-CH₂-), typically appearing in the δ = 3.0–4.0 ppm region.[11]
-
Enol Form: The α-methylene group is replaced by a vinylic proton (-CH=), which gives a singlet in the δ = 5.0–6.0 ppm region.[11] Concurrently, the enolic hydroxyl proton (-OH) appears as a broad singlet far downfield (δ = 12–15 ppm) due to the strong intramolecular hydrogen bond.
By integrating the area under the characteristic peaks for each tautomer, their relative concentrations can be determined, and the equilibrium constant (Keq) can be calculated.
Table 1: Representative ¹H NMR Data for Tautomer Quantification
| Tautomer | Characteristic Proton | Chemical Shift (δ, ppm) | Integration (Relative Area) |
|---|---|---|---|
| Keto | Methylene (-CH₂-) | ~3.5 | Iketo |
| Enol | Vinylic (-CH=) | ~5.5 | Ienol |
The percentage of the enol form is calculated as: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100
The equilibrium constant is: K_eq = [Enol] / [Keto] = I_enol / (I_keto / 2)
(Note: The keto integral is divided by two because it represents two protons, while the enol vinylic integral represents one proton.)
-
Sample Preparation: Prepare solutions of this compound at a consistent concentration (e.g., 0.1 M) in a range of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆) to assess solvent effects.
-
Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time to allow for accurate integration.
-
Data Processing: Reference the spectra to the residual solvent peak. Carefully integrate the distinct signals corresponding to the keto-form methylene protons and the enol-form vinylic proton.
-
Calculation: Use the integration values to calculate the % Enol and Keq for each solvent condition as described above.
-
(Optional) Thermodynamic Analysis: Repeat steps 2-4 at various temperatures (e.g., 278 K, 298 K, 318 K) to construct a van 't Hoff plot (ln(Keq) vs. 1/T) and determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[12]
The choice of solvent can dramatically shift the tautomeric equilibrium.[8][13][14] This provides a powerful tool for understanding the properties of each tautomer.
-
Non-polar Solvents (e.g., CCl₄, Benzene-d₆): These solvents cannot compete for hydrogen bonding, thus favoring the internally hydrogen-bonded enol form.
-
Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and solvating the more polar keto form, though the effect varies.[8]
-
Polar Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents can form strong intermolecular hydrogen bonds with both tautomers, which tends to disrupt the enol's intramolecular bond and strongly stabilize the more polar keto form.[7]
Table 2: Hypothetical Tautomeric Equilibrium Data in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol (Calculated) | Keq |
|---|---|---|---|
| Benzene-d₆ | 2.3 | 75% | 3.00 |
| Chloroform-d | 4.8 | 40% | 0.67 |
| Acetone-d₆ | 21 | 25% | 0.33 |
| DMSO-d₆ | 47 | 15% | 0.18 |
Computational Modeling of Tautomerism
Alongside experimental work, computational chemistry provides invaluable insights into the energetics of tautomerism.[15][16] Density Functional Theory (DFT) is a powerful method for this purpose.
By calculating the Gibbs free energy (ΔG) of both the keto and enol tautomers, the equilibrium constant can be predicted using the equation ΔG = -RT ln(K_eq). These calculations can be performed in the gas phase or with continuum solvation models (like PCM) to simulate different solvent environments, allowing for direct comparison with experimental results.[15][16]
Implications for Drug Development
The tautomeric ratio of this compound and its derivatives is not a trivial detail; it is a critical molecular parameter with direct consequences for its potential as a drug scaffold.
-
Receptor Binding: The keto and enol forms have different shapes and hydrogen bond donor/acceptor patterns. One tautomer may fit into a receptor's binding pocket far better than the other, making it the pharmacologically active species.
-
Physicochemical Properties: The enol form, with its intramolecular hydrogen bond, is less polar and more lipophilic than the open-chain, more polar keto form. This difference will affect key properties like:
-
Solubility: The more polar keto form is generally more soluble in aqueous media.
-
Lipophilicity (LogP): The less polar enol form will have a higher LogP, affecting membrane permeability.
-
-
Metabolism: The two tautomers present different sites for metabolic enzymes (e.g., Cytochrome P450s). The enol's C=C double bond could be a site for epoxidation, while the keto form's α-carbon could be susceptible to other transformations. Understanding the dominant tautomer helps predict metabolic pathways and potential reactive metabolites.[3]
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-(furan-3-yl)-3-oxopropanoate
Introduction: The Versatility of Ethyl 3-(furan-3-yl)-3-oxopropanoate in Heterocyclic Chemistry
This compound is a highly versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its 1,3-dicarbonyl functionality provides two reactive sites for cyclocondensation reactions, enabling the construction of various five- and six-membered heterocyclic rings. The presence of the furan moiety is of particular significance in medicinal chemistry, as furan-containing molecules are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides detailed protocols and technical insights for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives starting from this compound, targeting researchers, scientists, and professionals in drug development.
While the following protocols are based on well-established synthetic methodologies for β-ketoesters, it is crucial to note that optimization for the specific substrate, this compound, may be required to achieve optimal yields and purity. These protocols are intended to serve as a robust starting point for further investigation and development.
I. Synthesis of 3-(Furan-3-yl)-1H-pyrazol-5(4H)-one: A Knorr Pyrazole Synthesis Approach
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazine derivatives.[2] In this protocol, the reaction of this compound with hydrazine hydrate will lead to the formation of the corresponding pyrazolone, a key scaffold in many pharmaceuticals.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves both reactants and facilitates the reaction at elevated temperatures.
-
Acid Catalyst (Optional): A catalytic amount of a protic acid like acetic acid can be used to protonate the carbonyl group, increasing its electrophilicity and accelerating the initial condensation with hydrazine.
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 3-(Furan-3-yl)-1H-pyrazol-5(4H)-one
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Hydrazine hydrate (or Hydrazine salt) | ~1.1 |
| Ethanol | Solvent |
| Glacial Acetic Acid (optional) | Catalytic |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add hydrazine hydrate (~1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after partial solvent removal. If not, the addition of cold water can induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol or water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Reaction Mechanism
Caption: Knorr Pyrazole Synthesis Workflow.
II. Synthesis of 3-(Furan-3-yl)isoxazol-5(4H)-one: A Versatile Route to Isoxazoles
The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a straightforward route to isoxazole derivatives.[3] This protocol outlines the synthesis of 3-(furan-3-yl)isoxazol-5(4H)-one, a valuable building block for more complex molecules. The regioselectivity of the reaction is a key consideration, as either nitrogen or oxygen of the hydroxylamine can initiate the attack.
Causality Behind Experimental Choices:
-
Base: A base such as sodium acetate or pyridine is often used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction. The basic conditions also facilitate the cyclization step.
-
Solvent: A protic solvent like ethanol or a mixture of ethanol and water is typically employed to dissolve the reactants and the base.
-
Temperature: The reaction is often carried out at reflux to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 3-(Furan-3-yl)isoxazol-5(4H)-one
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Hydroxylamine hydrochloride | ~1.2 |
| Sodium acetate or Pyridine | ~1.5 |
| Ethanol/Water | Solvent |
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (~1.2 eq.) and sodium acetate (~1.5 eq.) in a mixture of ethanol and water.
-
Add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The aqueous residue is then cooled in an ice bath to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.
Visualization of the Reaction Mechanism
Caption: Isoxazole Synthesis Workflow.
III. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea or thiourea.[4][5] This powerful reaction allows for the rapid construction of a complex and pharmaceutically relevant heterocyclic core. This protocol describes a general procedure for the synthesis of a 4-aryl-6-(furan-3-yl)-3,4-dihydropyrimidin-2(1H)-one.
Causality Behind Experimental Choices:
-
Catalyst: The Biginelli reaction is typically acid-catalyzed. A variety of Brønsted or Lewis acids can be employed. A common choice is a catalytic amount of hydrochloric acid or a Lewis acid like zinc chloride.
-
Solvent: Ethanol is a widely used solvent for this reaction. Solvent-free conditions have also been reported and can be more environmentally friendly.
-
Reactants: An aromatic aldehyde is a common third component, leading to a 4-aryl substituted dihydropyrimidinone. Urea provides the N-C-N fragment of the pyrimidine ring. Thiourea can be used to synthesize the corresponding thione derivative.
Experimental Protocol: Synthesis of a 4-Aryl-6-(furan-3-yl)-3,4-dihydropyrimidin-2(1H)-one
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 |
| Urea or Thiourea | ~1.5 |
| Ethanol | Solvent |
| Catalytic Acid (e.g., HCl) | Catalytic |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the chosen aromatic aldehyde (1.0 eq.), and urea or thiourea (~1.5 eq.) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation does not occur, pour the reaction mixture into ice-water to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be purified by recrystallization from ethanol or another suitable solvent.
Visualization of the Reaction Mechanism
Caption: Biginelli Reaction Workflow.
References
Application of Ethyl 3-(furan-3-yl)-3-oxopropanoate in pharmaceutical synthesis
Starting Research Phase
I've initiated comprehensive Google searches to uncover the applications of Ethyl 3-(furan -3-yl)-3-oxopropanoate in pharmaceutical synthesis. My focus is on its function as a crucial intermediate and its utilization in the synthesis of diverse active pharmaceutical ingredients. Initial findings suggest a significant role, and I will now refine the search terms and investigate patents.
Analyzing Search Results
I'm now diving deep into the search results. My goal is to extract key themes and identify which heterocyclic compounds are being synthesized. I'm also searching for therapeutic relevance and looking for specific drug candidates where this compound plays a role. Following that, I'll be structuring the application note.
Expanding Search Scope
I'm now expanding my search terms to include specific drug classes and reaction mechanisms. I'm aiming to uncover detailed protocols and any documented synthetic pathways involving this compound. My plan includes structuring the note, creating detailed protocols and visual diagrams, and compiling important data.
Composing Application Note
I'm starting the deep dive into Ethyl 3-(furan-3-yl)-3-oxopropanoate, with the goal of an application note and protocol for pharmaceutical use. I'm kicking things off with a solid introduction, laying the groundwork for the rest of the note. This sets the stage.
Defining Core Applications
I've refined the application note's focus. It centers on this compound's role as a heterocyclic scaffold precursor. I'm prioritizing pyrazole and pyrimidine synthesis, highlighting their prevalence in drug discovery and giving them an equal weight. The previous emphasis on specific therapeutic benefits is now integrated, ensuring the note offers actionable synthetic procedures. I'm now drafting sections on reaction conditions.
Refining Reaction Protocols
I'm now fully immersed in developing detailed protocols. The pyrazole and pyrimidine syntheses are taking shape. I'm focusing on providing precise conditions, including reagent quantities, reaction temperatures, and work-up procedures, to ensure the application note offers practical, reliable methods for experts. I am incorporating characterization data, to help users confirm their syntheses.
Elaborating on Pyrimidines
I'm now focusing on the detailed synthesis of pyrimidines, particularly the thioxopyrimidinone derivative. I'm finalizing the reaction conditions and reagent ratios to ensure optimal yield and purity. I'm focusing on the work-up and characterization sections. The application note is really taking shape.
Outlining Synthesis Strategies
I'm now fully immersed in developing detailed protocols, expanding on the pyrazole and pyrimidinone syntheses. I'm focusing on key starting materials, reagents, and optimizing reaction conditions for clear, reliable procedures in the application note. I am integrating characterization data to allow users to verify results. I've also outlined a summary table for data presentation.
Application Notes & Protocols: Ethyl 3-(furan-3-yl)-3-oxopropanoate as a Versatile Precursor for Novel Materials
Introduction: The Strategic Value of a Furan-Based β-Keto Ester
In the pursuit of novel materials for pharmaceutical and materials science applications, the selection of a versatile chemical precursor is of paramount importance. Ethyl 3-(furan-3-yl)-3-oxopropanoate stands out as a particularly strategic building block. Its structure uniquely combines two highly reactive chemical motifs: the furan ring and a β-keto ester system.
The furan moiety, derivable from biomass sources like agricultural waste, positions this precursor as a key component in the development of sustainable polymers and chemicals.[1][2] The heterocyclic furan ring is not merely a bio-based scaffold but also a functional component found in numerous biologically active compounds and a reactive diene in cycloaddition reactions.[2][3]
Simultaneously, the β-keto ester functionality provides a rich playground for synthetic chemists. It possesses two electrophilic carbonyl carbons and a highly acidic α-carbon (active methylene group), enabling a wide array of condensation and cyclization reactions.[4][5][6] This dual reactivity allows for the construction of complex molecular architectures, from medicinally-relevant heterocycles like pyrazoles and pyrimidines to functional polymers and α,β-unsaturated systems.[4][5][7][8][9]
This guide provides detailed application notes and validated protocols for leveraging this compound as a precursor to synthesize diverse, high-value chemical entities.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Ethyl β-oxo-3-furanpropionate, Ethyl 3-furoylacetate | [10][11] |
| CAS Number | 36878-91-8 | [10][11][12] |
| Molecular Formula | C₉H₁₀O₄ | [10] |
| Molecular Weight | 182.17 g/mol | [10] |
| Appearance | Clear colorless to orange liquid | [10][11] |
| Boiling Point | 113-116 °C at 4 mmHg | [10][11][13] |
| Density | 1.153 g/mL at 25 °C | [10][11][13] |
| Refractive Index | n20/D 1.489 | [10][11][13] |
Core Reactivity: A Multi-Functional Synthetic Hub
The synthetic versatility of this compound stems from its β-dicarbonyl nature. The electron-withdrawing effects of the two carbonyl groups significantly increase the acidity of the sandwiched methylene protons, making them susceptible to deprotonation by even mild bases. This creates a potent nucleophile for various carbon-carbon bond-forming reactions. Concurrently, the ketone and ester carbonyls serve as electrophilic sites for reactions with nucleophiles.
References
- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. 36878-91-8|this compound|BLD Pharm [bldpharm.com]
- 13. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE price,buy ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE - chemicalbook [chemicalbook.com]
Catalytic conversion of Ethyl 3-(furan-3-yl)-3-oxopropanoate
Application Note & Protocol Guide
Topic: Selective Catalytic Conversion of Ethyl 3-(furan-3-yl)-3-oxopropanoate
Introduction: Navigating the Selective Reduction of a Versatile Furanic Building Block
This compound is a β-ketoester featuring a furan moiety, a structure of significant interest in medicinal chemistry and materials science. The catalytic conversion of this substrate, specifically the reduction of its ketone functionality, yields chiral β-hydroxy esters. These products, such as Ethyl 3-(furan-3-yl)-3-hydroxypropanoate[1], are valuable chiral building blocks for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3]
The primary challenge in this transformation is achieving high chemoselectivity. The furan ring itself is susceptible to hydrogenation, which can lead to the formation of undesired tetrahydrofuran derivatives.[4][5] Therefore, the choice of catalyst and reaction conditions is paramount to selectively reduce the β-keto group while preserving the aromaticity of the furan ring. This guide details robust protocols for the selective catalytic conversion of this compound, with a focus on asymmetric hydrogenation to produce enantiomerically enriched products. We will explore the mechanistic rationale behind catalyst selection and provide detailed, field-proven experimental procedures.
Part I: Mechanistic Considerations and Catalyst Selection Rationale
The conversion of this compound hinges on the principle of selective hydrogenation. The goal is to deliver two hydrogen atoms across the carbonyl C=O bond without attacking the C=C bonds within the furan ring.
The Chemoselectivity Challenge: Heterogeneous catalysts like Raney Nickel, while effective for ketone reductions, often require conditions that can lead to over-reduction of the furan moiety.[4] Homogeneous catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, offer superior control.[6][7][8] These catalysts operate under milder conditions and can be tuned through ligand modification to achieve exceptional levels of selectivity and enantioselectivity.
Catalyst Families for Asymmetric Hydrogenation:
-
Ruthenium (Ru) Catalysts: Chiral Ruthenium(II) complexes, particularly those with diphosphine ligands (e.g., BINAP derivatives), are the gold standard for the asymmetric hydrogenation of β-ketoesters.[9][10] The reaction typically proceeds via an inner-sphere mechanism where the substrate coordinates to the metal center, followed by hydride transfer.[10][11] The choice of a Ru-based system is grounded in its high efficiency, excellent enantiocontrol, and proven track record with a wide range of ketoesters.[9]
-
Iridium (Ir) Catalysts: Iridium complexes bearing N,P or P,N,N ligands have emerged as powerful catalysts for the asymmetric hydrogenation of various ketones and challenging substrates, including furan derivatives.[7][12][13] They often exhibit high turnover numbers (TONs) and can be effective at low catalyst loadings.[14] For furan-containing substrates, Iridium catalysts have demonstrated the ability to provide high conversions and enantioselectivities.[7]
-
Rhodium (Rh) Catalysts: While also used for direct hydrogenation, Rhodium complexes are particularly prominent in asymmetric transfer hydrogenation (ATH).[8][15] This method utilizes a hydrogen donor molecule (e.g., formic acid/triethylamine azeotrope or isopropanol) instead of high-pressure hydrogen gas, which can be advantageous for laboratory-scale synthesis.
For the purposes of this guide, we will focus on a protocol using a widely accessible and highly reliable chiral Ruthenium catalyst system.
Part II: Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of this compound.
Protocol 1: Asymmetric Hydrogenation with a Chiral Ruthenium Catalyst
This protocol is designed to yield the corresponding (R)- or (S)-β-hydroxy ester with high enantiomeric excess (ee). The choice of ligand enantiomer ((R)- or (S)-BINAP) dictates the product chirality.
Core Reaction:
this compound → Ethyl (R/S)-3-(furan-3-yl)-3-hydroxypropanoate
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound (CAS: 36878-91-8)[16] | ≥97% | Standard Vendor | Substrate |
| [RuCl(p-cymene)((R)-BINAP)]Cl or similar Ru(II) pre-catalyst | Catalyst Grade | Strem, Sigma-Aldrich | Choose (R)- or (S)-BINAP for desired product enantiomer. |
| Methanol (MeOH) | Anhydrous/HPLC Grade | Standard Vendor | Reaction Solvent. Aprotic solvents can be used but protic solvents often enhance rate.[17] |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier | Reducing Agent |
| Celite® 545 | Filtration Grade | Standard Vendor | For catalyst filtration. |
| Ethyl Acetate | Reagent Grade | Standard Vendor | For extraction and chromatography. |
| Hexanes | Reagent Grade | Standard Vendor | For chromatography. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
| High-Pressure Autoclave (e.g., Parr Shaker) | --- | Parr Instrument Co. | Must be equipped with a stirrer, pressure gauge, and gas inlet/outlet. |
Experimental Workflow Diagram:
Caption: Experimental workflow for asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst and Substrate Preparation:
-
In a glovebox or under an inert atmosphere, add the Ruthenium pre-catalyst (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl, 0.002 mmol, 0.1-1.0 mol%) to a glass liner suitable for your autoclave.
-
Add this compound (0.2 mmol, 1.0 eq).
-
Expert Insight: The substrate-to-catalyst (S/C) ratio can range from 100 to 1000. A higher S/C ratio is more economical but may require longer reaction times or more forcing conditions.
-
-
Reaction Setup:
-
Add a magnetic stir bar to the glass liner.
-
Add anhydrous methanol (1-2 mL) to dissolve the components.
-
Place the glass liner inside the autoclave body and seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Remove the sealed autoclave from the glovebox.
-
Purge the system by pressurizing with inert gas (N₂ or Ar) to ~5 atm and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Perform a similar purge cycle with H₂ gas (2-3 times).
-
Pressurize the autoclave to the desired H₂ pressure (e.g., 6-10 atm). Higher pressures may increase the rate but also elevate the risk of furan ring reduction.
-
Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 50-80 °C).
-
Begin vigorous stirring. The reaction is typically run for 18-24 hours.[18]
-
Self-Validation: Monitor the reaction by observing the pressure gauge. A drop in pressure indicates hydrogen consumption. For more precise monitoring, small aliquots can be carefully withdrawn (if the reactor allows) to analyze for substrate conversion by TLC or GC.
-
-
Work-up and Catalyst Removal:
-
After the reaction period, cool the autoclave to room temperature.
-
CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the glass liner.
-
Prepare a small plug of Celite® in a sintered glass funnel.
-
Pour the reaction mixture over the Celite® plug and filter with vacuum assistance. This step is crucial for removing the homogeneous catalyst, which can appear as fine black particles.[19]
-
Wash the Celite® plug with additional methanol or ethyl acetate (2-3 times) to ensure complete recovery of the product.
-
Safety Note: Spent hydrogenation catalysts can be pyrophoric. Quench the Celite® plug by carefully adding water to it in the fume hood before disposal.[19]
-
-
Purification and Characterization:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure Ethyl 3-(furan-3-yl)-3-hydroxypropanoate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
-
Part III: Data Presentation and Process Optimization
Effective optimization is key to achieving high yield and selectivity. The following table summarizes critical parameters and their typical ranges for this type of transformation.
Table 1: Key Parameters for Asymmetric Hydrogenation Optimization
| Parameter | Typical Range | Rationale & Expert Insights |
| Catalyst Loading (mol%) | 0.05 - 1.0 | Lower loadings are more cost-effective but may require longer times or higher pressures. Start with 0.5 mol% for initial screening. |
| H₂ Pressure (atm) | 5 - 50 | Higher pressure increases reaction rate but also the risk of reducing the furan ring. A range of 6-10 atm is a good starting point to favor chemoselectivity.[18] |
| Temperature (°C) | 25 - 80 | Higher temperatures increase rate. However, excessively high temperatures can decrease enantioselectivity and promote side reactions. 50°C is often a suitable starting point. |
| Solvent | Methanol, Ethanol, THF, TFE | Protic solvents like MeOH or EtOH often accelerate the reaction. 2,2,2-Trifluoroethanol (TFE) can sometimes improve performance.[18] |
| Substrate Conc. (M) | 0.1 - 0.5 | Higher concentrations can improve reactor throughput but may lead to solubility issues or catalyst inhibition. |
Troubleshooting:
-
Low Conversion: Increase temperature, pressure, or reaction time. Ensure the catalyst was not deactivated by impurities (e.g., oxygen, water). Pre-hydrogenation of the catalyst in a separate step can sometimes improve activity.[20]
-
Low Enantioselectivity (ee): Lower the reaction temperature. Screen different chiral ligands or catalyst families (e.g., switch from a Ru- to an Ir-based system). The solvent can also have a significant impact on enantioselectivity.
-
Furan Ring Reduction (Side Product): This is the primary competing reaction. To minimize it, use the mildest conditions possible: lower H₂ pressure, lower temperature, and shorter reaction times. Catalyst choice is critical; homogeneous Ru and Ir catalysts are generally more selective than heterogeneous ones like Pd/C or Raney Ni.[4]
References
- 1. Ethyl 3-(3-Furyl)-3-hydroxypropanoate | C9H12O4 | CID 23064882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 36878-91-8|this compound|BLD Pharm [bldpharm.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 20. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Michael Addition Reactions with Ethyl 3-(furan-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Furan Moiety in Conjugate Addition Chemistry
The furan nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its unique electronic properties and its ability to engage in a wide array of chemical transformations. Ethyl 3-(furan-3-yl)-3-oxopropanoate stands as a versatile building block, combining the reactivity of a β-keto ester with the distinct characteristics of a 3-substituted furan. The presence of the electron-withdrawing keto and ester groups activates the α,β-unsaturated system, making it an excellent Michael acceptor for various nucleophiles.[1] This reactivity opens avenues for the synthesis of complex molecules with potential biological activity, where the furan ring can act as a bioisostere for other aromatic systems or participate in further derivatization.
These application notes provide a comprehensive guide to performing Michael addition reactions with this compound. We will delve into the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols for the conjugate addition of thiols, amines, and active methylene compounds. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these methods effectively.
Mechanistic Insights: The Driving Forces of the Michael Addition
The Michael addition is a cornerstone of C-C and C-heteroatom bond formation, proceeding via the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In the case of this compound, the reaction is initiated by the attack of a nucleophile at the β-position of the unsaturated system, driven by the electrophilic nature of this carbon due to conjugation with the carbonyl groups.
The reaction mechanism can be generalized as follows:
-
Activation of the Nucleophile: For carbon and some heteroatom nucleophiles, a base is often required to generate a more potent nucleophilic species (e.g., an enolate from an active methylene compound or a thiolate from a thiol).[2]
-
Nucleophilic Attack: The activated nucleophile attacks the β-carbon of the this compound, leading to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen of the carbonyl group and the α-carbon.
-
Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base used or by a proton source in the reaction medium, to yield the final 1,4-adduct. This step regenerates the carbonyl group and establishes a new stereocenter if the nucleophile and acceptor are appropriately substituted.
The regioselectivity of the reaction (1,4- versus 1,2-addition) is influenced by the nature of the nucleophile. Soft nucleophiles, such as thiolates and enamines, preferentially undergo 1,4-addition, while hard nucleophiles, like organolithium reagents, may favor 1,2-addition to the carbonyl group.[3]
Experimental Protocols
Protocol 1: Thia-Michael Addition of Thiols
The addition of thiols to α,β-unsaturated carbonyls, known as the thia-Michael addition, is a highly efficient and often spontaneous reaction.[4] However, a base catalyst is frequently employed to accelerate the reaction by generating the more nucleophilic thiolate anion.[5]
Rationale for Experimental Choices:
-
Catalyst: A weak organic base like triethylamine (Et₃N) is sufficient to deprotonate the thiol without promoting side reactions. For less reactive thiols, a stronger base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for dissolving the reactants and facilitating the reaction.
-
Temperature: The reaction is typically exothermic and proceeds readily at room temperature.
Detailed Protocol:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) at room temperature, add the desired thiol (1.1 eq.).
-
Add triethylamine (Et₃N, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether adduct.
Table 1: Representative Thia-Michael Addition Conditions
| Michael Donor | Catalyst (eq.) | Solvent | Temperature (°C) | Expected Outcome |
| Thiophenol | Et₃N (1.2) | DCM | 25 | High yield of the corresponding thioether |
| Benzyl mercaptan | DBU (1.1) | THF | 25 | Efficient formation of the benzyl thioether adduct |
| Cysteine derivative | Et₃N (1.5) | DMF | 25 | Formation of the cysteine conjugate, useful in bioconjugation |
Protocol 2: Aza-Michael Addition of Amines
The aza-Michael addition involves the conjugate addition of an amine nucleophile. This reaction is of great importance in the synthesis of β-amino carbonyl compounds, which are valuable precursors to pharmaceuticals and natural products.[6][7]
Rationale for Experimental Choices:
-
Catalyst: While some aza-Michael additions can proceed without a catalyst, a Lewis acid or an organocatalyst can enhance the reaction rate and stereoselectivity. For simple, un-catalyzed additions, the amine itself can act as a base.
-
Solvent: The choice of solvent can influence the reaction rate. Polar protic solvents like ethanol can facilitate proton transfer steps.
-
Temperature: Gentle heating may be required for less nucleophilic amines.
Detailed Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq.) and the desired amine (1.5 eq.) in ethanol (0.2 M).
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-amino ester.
Table 2: Representative Aza-Michael Addition Conditions
| Michael Donor | Catalyst | Solvent | Temperature (°C) | Expected Outcome |
| Piperidine | None | Ethanol | 50 | Good yield of the corresponding β-amino ester |
| Aniline | Yb(OTf)₃ (10 mol%) | Acetonitrile | 60 | Formation of the N-aryl β-amino ester |
| Benzylamine | None | Neat | 25 | Potential for solvent-free reaction with nucleophilic amines |
Protocol 3: Michael Addition of Active Methylene Compounds
Active methylene compounds, such as malonates and β-keto esters, are excellent nucleophiles for Michael additions, enabling the formation of new carbon-carbon bonds.[8]
Rationale for Experimental Choices:
-
Base: A non-nucleophilic organic base like DBU is ideal for generating the enolate from the active methylene compound.
-
Solvent: A polar aprotic solvent such as THF or acetonitrile is suitable for this reaction.
-
Temperature: The reaction is typically performed at room temperature, but gentle heating can be applied if necessary.
Detailed Protocol:
-
To a solution of the active methylene compound (e.g., diethyl malonate, 1.2 eq.) in THF (0.1 M) at 0 °C, add DBU (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Table 3: Representative Michael Addition with Active Methylene Compounds
| Michael Donor | Base (eq.) | Solvent | Temperature (°C) | Expected Outcome |
| Diethyl malonate | DBU (1.1) | THF | 0 to 25 | High yield of the 1,5-dicarbonyl adduct |
| Nitromethane | DBU (1.1) | Acetonitrile | 25 | Formation of the corresponding γ-nitro-β-keto ester |
| Ethyl acetoacetate | NaOEt (1.1) | Ethanol | 25 | Synthesis of a polycarbonyl compound |
Visualization of Experimental Workflow
Caption: General workflow for Michael addition reactions.
Mechanistic Pathway Visualization
Caption: Generalized mechanism of the Michael addition reaction.
Conclusion and Future Perspectives
The Michael addition reactions of this compound offer a robust and versatile platform for the synthesis of a diverse array of functionalized molecules. The protocols outlined herein provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. Future work in this area could focus on the development of asymmetric Michael additions to control the stereochemistry of the newly formed chiral centers, further expanding the utility of these reactions in the synthesis of enantiomerically pure compounds for drug discovery and development. The exploration of a broader range of nucleophiles and the application of these adducts in tandem reaction sequences will undoubtedly lead to the discovery of novel molecular architectures with interesting biological properties.
References
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Michael Addition [organic-chemistry.org]
Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 3-(furan-3-yl)-3-oxopropanoate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of ethyl 3-(furan-3-yl)-3-oxopropanoate with various aldehydes. This reaction is a valuable tool for the synthesis of novel α,β-unsaturated carbonyl compounds incorporating a furan-3-yl moiety, a scaffold of significant interest in medicinal chemistry and materials science. This document outlines the underlying reaction mechanism, offers a step-by-step experimental procedure, and presents illustrative data for the synthesis of a series of furan-containing chalcone-like molecules. The provided protocols are designed to be adaptable and serve as a robust starting point for further research and development.
Introduction: The Strategic Importance of Furan-Containing Scaffolds
The furan ring is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] Its incorporation into molecular architectures can significantly influence physicochemical properties and biological activity. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable method for the creation of α,β-unsaturated systems from active methylene compounds and carbonyls.[3] This reaction offers a direct pathway to furan-containing chalcones and their analogues, which are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
This guide focuses on the Knoevenagel condensation of this compound, a β-ketoester activated by both the ester and the furan-3-yl ketone functionalities. The reaction with a diverse range of aldehydes leads to the formation of highly functionalized and conjugated systems, which are valuable intermediates for the synthesis of more complex molecules and potential drug candidates.
Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. While various bases can be employed, piperidine is a commonly used and effective catalyst for this transformation.[4][5] The reaction mechanism can be delineated into three key steps:
-
Enolate Formation: The basic catalyst, typically a secondary amine like piperidine, abstracts an acidic α-proton from the active methylene group of this compound. This deprotonation is facilitated by the presence of two electron-withdrawing groups (the furan-3-yl ketone and the ethyl ester), which stabilize the resulting enolate anion through resonance.
-
Nucleophilic Addition: The resonance-stabilized enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate alkoxide is protonated by the conjugate acid of the catalyst (e.g., the piperidinium ion). Subsequent elimination of a water molecule, often facilitated by heat, leads to the formation of the final α,β-unsaturated product. The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Knoevenagel condensation of this compound with a representative aromatic aldehyde. This protocol can be adapted for use with other aldehydes.
Materials and Equipment
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Proposed Step-by-Step Protocol: Synthesis of Ethyl 2-benzylidene-3-(furan-3-yl)-3-oxopropanoate
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (approximately 0.2 M concentration of the limiting reagent).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-benzylidene-3-(furan-3-yl)-3-oxopropanoate.
Data Presentation: Illustrative Examples and Characterization
The following table summarizes the expected outcomes for the Knoevenagel condensation of this compound with a selection of aromatic aldehydes, based on established procedures for similar reactions.[6]
| Aldehyde | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Benzaldehyde | Ethyl 2-benzylidene-3-(furan-3-yl)-3-oxopropanoate | ~85 | 8.15 (s, 1H), 7.80 (s, 1H), 7.45-7.30 (m, 6H), 6.70 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H) | 185.2, 164.5, 148.1, 144.3, 142.0, 133.8, 130.5, 129.8, 128.9, 128.7, 126.5, 108.9, 61.8, 14.2 |
| 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorobenzylidene)-3-(furan-3-yl)-3-oxopropanoate | ~88 | 8.12 (s, 1H), 7.75 (s, 1H), 7.40 (d, J=8.5 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 6.68 (s, 1H), 4.32 (q, J=7.1 Hz, 2H), 1.36 (t, J=7.1 Hz, 3H) | 185.0, 164.3, 148.2, 144.4, 140.5, 136.2, 132.3, 130.9, 129.2, 126.4, 109.0, 61.9, 14.1 |
| 4-Methoxybenzaldehyde | Ethyl 2-(4-methoxybenzylidene)-3-(furan-3-yl)-3-oxopropanoate | ~90 | 8.10 (s, 1H), 7.78 (s, 1H), 7.42 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.65 (s, 1H), 4.28 (q, J=7.1 Hz, 2H), 3.85 (s, 3H), 1.34 (t, J=7.1 Hz, 3H) | 185.4, 164.8, 161.5, 148.0, 144.2, 141.8, 131.9, 126.6, 126.3, 114.4, 108.8, 61.6, 55.4, 14.3 |
Note: The presented yields and spectroscopic data are illustrative and based on analogous reactions. Actual results may vary.
Visualizations
Reaction Workflow
References
Application Notes & Protocols: Synthesis of 3-aryl-3-(furan-2-yl)propanoic Acid Derivatives
Introduction
The 3-aryl-3-(furan-2-yl)propanoic acid scaffold is a compelling structural motif in medicinal chemistry and drug development. Furan-containing compounds are integral to numerous pharmaceuticals, where the furan ring often serves as a versatile pharmacophore or a bioisostere for other aromatic systems like phenyl or thiophene rings.[1][2] This bioisosteric replacement can modulate steric and electronic properties, potentially improving metabolic stability, receptor-binding interactions, and overall bioavailability.[2] The 3,3-diarylpropanoic acid framework itself is a privileged structure in various biologically active molecules. The incorporation of a furan ring in place of a second aryl group offers a unique chemical space for exploration.
Recent studies have highlighted the promising biological activities of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, particularly their antimicrobial properties.[1][3][4] These compounds have demonstrated notable efficacy against pathogenic yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus.[4][5]
This guide provides a comprehensive overview of a robust synthetic strategy for accessing these valuable derivatives: the hydroarylation of 3-(furan-2-yl)propenoic acids mediated by Brønsted superacids. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and present characterization data for key compounds.
Synthetic Strategy: Superelectrophilic Hydroarylation
The core of the presented synthesis is a Friedel-Crafts-type hydroarylation reaction. This method leverages the power of a Brønsted superacid, trifluoromethanesulfonic acid (TfOH), to achieve the addition of an arene across the carbon-carbon double bond of a 3-(furan-2-yl)propenoic acid or its ester.
The Principle of Superelectrophilic Activation
The direct reaction between an electron-rich arene and the relatively electron-deficient double bond of a propenoic acid is kinetically unfavorable. A powerful electrophilic activation strategy is required to drive the reaction forward. This is where the superacid TfOH plays a critical role. According to nuclear magnetic resonance (NMR) and density functional theory (DFT) studies, the reaction proceeds through the formation of a highly reactive O,C-diprotonated intermediate.[3][4][6] This superelectrophilic species readily engages in an electrophilic aromatic substitution reaction with the arene, leading to the formation of the desired 3-aryl-3-(furan-2-yl)propanoic acid derivative.
The proposed mechanism underscores the causality of our experimental choices. The use of a superacid is not merely for catalysis but is essential for generating the key reactive electrophile that enables an otherwise challenging transformation.
Caption: Overall synthetic workflow diagram.
Experimental Protocols
The following protocols provide a two-step process for the synthesis of the target compounds, beginning with the preparation of the key precursor.
Protocol 1: Synthesis of Starting Material, (E)-3-(furan-2-yl)propenoic acid
This protocol describes a Knoevenagel-Doebner condensation to synthesize the α,β-unsaturated acid precursor from furfural and malonic acid.
Materials:
-
Furan-2-carbaldehyde (Furfural)
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furan-2-carbaldehyde (1.0 eq), malonic acid (1.1 eq), and toluene (approx. 2 M concentration relative to furfural).
-
Add pyridine (2.0 eq) and a catalytic amount of piperidine (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C). Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting furfural is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with 2 M HCl (2 x volume of toluene) to remove pyridine.
-
Wash with deionized water (1 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure (E)-3-(furan-2-yl)propenoic acid.
Protocol 2: General Procedure for Superacid-Mediated Hydroarylation
This protocol is adapted from the validated literature procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids.[4]
Materials:
-
(E)-3-(furan-2-yl)propenoic acid (from Protocol 1)
-
Arene (e.g., benzene, toluene, xylene; used in excess)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Chloroform (CHCl₃)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Caution: Triflic acid is extremely corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-(furan-2-yl)propenoic acid (1.0 eq, e.g., 0.36 mmol).
-
Add anhydrous CH₂Cl₂ (approx. 1 mL) and the desired arene (used as both reactant and co-solvent, e.g., 0.1 mL or more).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add TfOH (approx. 15-18 eq, e.g., 0.5 mL) dropwise via syringe. The addition is exothermic. Maintain the internal temperature at or below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 2 hours. The solution typically develops a dark color.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL). This step should be performed cautiously in the fume hood as it is highly exothermic.
-
Transfer the quenched mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (3 x 50 mL) to remove residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-aryl-3-(furan-2-yl)propanoic acid derivative.
Caption: Experimental workflow for the hydroarylation protocol.
Data Summary & Characterization
The hydroarylation reaction is versatile and accommodates a range of substituted arenes. Below is a summary of representative results from the literature.
| Entry | Arene | Catalyst | Yield (%) | Reference |
| 1 | Benzene | TfOH | 33 | [4] |
| 2 | Benzene | AlCl₃ | 65 | [4] |
| 3 | Toluene | TfOH | 98 | [4] |
| 4 | m-Xylene | TfOH | 95 | [4] |
| 5 | Mesitylene | TfOH | 55 | [4] |
Note: While Lewis acids like AlCl₃ can also promote the reaction, often with higher yields for simple arenes, the TfOH protocol is broadly applicable and central to the superelectrophilic activation concept.[4]
Representative Characterization: 3-(Furan-2-yl)-3-phenylpropanoic acid
The structure of the synthesized compounds must be confirmed by standard analytical techniques.
-
¹H NMR (500 MHz, CDCl₃): δ = 2.94 (dd, 1H, J = 16.2, 7.7 Hz), 3.15 (dd, 1H, J = 16.2, 7.7 Hz), 4.54 (t, 1H, J = 7.7 Hz), 6.06 (d, 1H, J = 3.0 Hz), 6.29 (dd, 1H, J = 3.0, 1.9 Hz), 7.25–7.32 (m, 6H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ = 39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4.[4]
-
IR (KBr), cm⁻¹: ~3000 (O–H stretch, broad), 1701 (C=O stretch).[4]
Mechanistic Discussion
As previously mentioned, the reaction is believed to proceed via a superelectrophilic intermediate. The diagram below illustrates the plausible mechanistic pathway.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(furan-3-yl)-3-oxopropanoate
An in-depth guide to navigating the complexities of purifying Ethyl 3-(furan-3-yl)-3-oxopropanoate, a valuable building block in medicinal chemistry and drug development. This technical support center is designed for researchers and application scientists, providing expert-driven FAQs and troubleshooting guides to ensure the highest purity and yield.
As a Senior Application Scientist, I've seen firsthand how the nuances of a molecule's structure can impact its purification. This compound is a prime example. Its furan ring makes it susceptible to degradation, while the β-keto ester moiety introduces challenges related to tautomerism. This guide synthesizes field-proven insights and foundational chemical principles to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is the first step in designing a robust purification strategy. This compound is typically a clear colorless to orange liquid[1]. Key data points are summarized in the table below.
| Property | Value | Source |
| CAS Number | 36878-91-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Boiling Point | 113-116 °C at 4 mmHg | [1][2] |
| Density | 1.153 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.489 | [1][2] |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Q2: What are the primary stability concerns for this compound during purification?
A2: The furan ring is notoriously sensitive to acidic conditions, which can catalyze decomposition and polymerization, leading to low recovery and the formation of dark, tarry residues[3]. The acidic nature of standard silica gel makes it a significant risk factor during chromatography. Additionally, like many furan derivatives, this compound can be sensitive to heat and light, necessitating careful handling during distillation and storage[3][4].
Q3: My analytical HPLC/GC results show broad or split peaks. What's the cause?
A3: This is a classic issue for β-keto esters. The compound exists as a dynamic equilibrium of keto and enol tautomers. These tautomers can have different polarities and interact differently with the stationary phase, leading to poor peak shape or peak splitting during chromatographic analysis[5][6]. To address this, consider increasing the column temperature to accelerate the interconversion between tautomers, making the system detect a single averaged state[6]. Adjusting the mobile phase pH can also influence the equilibrium[6].
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound.
Logical Flow for Purification Strategy
The following diagram outlines a general workflow for purifying the crude product after synthesis and initial workup.
Caption: General purification workflow for this compound.
Guide 1: Column Chromatography Issues
Q: My yield is very low after silica gel column chromatography, and I see a dark band at the top of my column. What happened?
A: This strongly suggests acid-catalyzed decomposition of the furan ring on the silica gel[3][7]. The lone pair of electrons on the furan oxygen is susceptible to protonation by the acidic silanol groups on the silica surface, which can initiate ring-opening and polymerization[3].
Solution:
-
Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. Slurry the silica in your starting eluent (e.g., hexane/ethyl acetate) and add ~1% triethylamine (Et₃N) by volume. Mix well and then pack the column. This deactivates the acidic sites[7].
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and can be a better choice for acid-sensitive compounds[7].
-
Work Quickly: Minimize the compound's residence time on the column by running the chromatography as efficiently as possible[7].
Q: My compound is streaking badly on the TLC plate and the column, making separation from impurities impossible. Why?
A: This is likely due to the keto-enol tautomerism, where the two forms have different affinities for the stationary phase. It can also be caused by overloading the column or using an inappropriate solvent system.
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar modifier like methanol (0.5-1%) or a few drops of acetic acid to your eluent. This can sometimes sharpen peaks by ensuring a consistent state of protonation or by speeding up the tautomer interconversion. However, be cautious with acid due to the furan's sensitivity.
-
Optimize Solvent Polarity: Ensure your chosen eluent provides a retention factor (Rf) of ~0.3 on the TLC plate for optimal separation.
-
Check Compound Loading: Do not exceed a 1:50 ratio of crude compound to silica gel by weight. Overloading is a common cause of streaking.
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting common issues in column chromatography of the title compound.
Guide 2: Recrystallization & Distillation Issues
Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly, if the solution is too concentrated, or if the boiling point of the solvent is higher than the melting point of the compound[8].
Solution:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add more solvent (10-20%) to create a more dilute solution, then allow it to cool much more slowly[7]. An insulated Dewar flask can be used for very slow cooling.
-
Change Solvents: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures[9]. Experiment with different solvent systems. A mixture like ethyl acetate/hexane or diethyl ether/hexane, where the compound is soluble in the first solvent and insoluble in the second, often works well[8].
-
Scratch and Seed: Gently scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites for crystal growth. If you have a pure crystal, adding it as a "seed" can also induce crystallization[7].
Q: Can I purify this compound by distillation? What precautions should I take?
A: Yes, vacuum distillation is a suitable method given the compound's boiling point of 113-116 °C at 4 mmHg[1][2]. Atmospheric distillation is not recommended as the required high temperatures could cause decomposition.
Precautions:
-
Use a High-Quality Vacuum: Ensure your vacuum system can achieve and maintain a stable pressure below 5 mmHg.
-
Prevent Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Monitor Temperature Carefully: Use a well-placed thermometer to monitor the vapor temperature. The distillation head temperature should remain stable during the collection of the main fraction.
-
Avoid Overheating: Use an oil bath with a thermometer to control the heating of the distillation flask. Keep the bath temperature no more than 20-30 °C above the compound's boiling point at that pressure.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Neutralized Silica)
This protocol is designed to minimize acid-catalyzed degradation of the furan ring.
-
Slurry Preparation: In a fume hood, measure 100 g of silica gel (230-400 mesh) into a beaker. Add 300 mL of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). To this slurry, add 3 mL of triethylamine (Et₃N) and stir for 5 minutes.
-
Column Packing: Carefully pour the slurry into a glass chromatography column, using gentle air pressure to pack the bed uniformly without letting it run dry.
-
Sample Loading: Dissolve your crude product (~2 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~4 g) and evaporate the solvent to dryness. Carefully layer the resulting free-flowing powder onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane) based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature below 40 °C to prevent thermal degradation[3].
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallization. Solvent selection is critical and may require preliminary testing.[9][10]
-
Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene). A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures like ethyl acetate/hexane are often effective.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just dissolve the compound completely[9].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation[10].
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel[10].
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
- 1. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE | 36878-91-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. upbio.lookchem.com [upbio.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 3-(furan-3-yl)-3-oxopropanoate
Document ID: TSC-2026-01-EF3OP
Version: 1.0
Last Updated: January 1, 2026
Introduction
Welcome to the technical support center for Ethyl 3-(furan-3-yl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-ketoester in their synthetic workflows. This compound is a valuable building block, but its reactivity profile, particularly the presence of the furan moiety, presents unique challenges and opportunities in catalyst selection.
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for the primary transformations of this compound.
Question 1: What are the primary catalytic transformations for this substrate, and what catalyst classes should I consider first?
Answer: this compound has three primary reactive sites for catalytic transformation: the β-ketone, the active methylene group, and the furan ring itself.
Your choice of catalyst will be dictated entirely by the desired transformation:
-
For Asymmetric Hydrogenation of the β-Ketone: The goal is to produce chiral β-hydroxy esters, which are valuable intermediates. The most successful catalysts are typically Ruthenium (Ru) or Iridium (Ir) complexes with chiral ligands.
-
Initial Recommendation: Noyori-type catalysts, such as Ru-BINAP complexes, are a foundational choice for the asymmetric hydrogenation of β-keto esters.[1] They often provide high yields and excellent enantioselectivity. Iridium catalysts with N,P ligands, like those from the Pfaltz group, have also shown high efficacy for the hydrogenation of substituted furans.[2][3]
-
Heterogeneous Option: For easier separation, a chiral heterogeneous catalyst like tartaric acid-modified Raney Nickel can be effective, though it may sometimes lead to over-reduction of the furan ring.[4]
-
-
For Reactions at the Active Methylene Group (e.g., Michael Additions): This site is ideal for C-C bond formation.
-
Initial Recommendation: Organocatalysis is a powerful strategy here. Chiral primary or secondary amines (e.g., cinchona alkaloid derivatives) can catalyze asymmetric Michael additions with high enantioselectivity.[5][6] For simpler, non-asymmetric additions, a basic catalyst like triethylamine (Et₃N) or a solid base is often sufficient.[7]
-
-
For Reactions Involving the Furan Ring (e.g., Hydroarylation, Hydrogenation): Modifying the furan ring is challenging due to its aromaticity and potential to act as a catalyst poison.[2][8]
-
Initial Recommendation: For hydroarylation, strong Brønsted acids like triflic acid (TfOH) or Lewis acids such as AlCl₃ can be effective.[9] For complete hydrogenation of the furan ring to a tetrahydrofuran (THF) moiety, catalysts like Rhodium on carbon (Rh/C) or specific chiral Ruthenium complexes are often required.[2]
-
Question 2: The furan ring in my substrate seems to be deactivating my precious metal catalyst. Why is this happening and what can I do?
Answer: This is a critical and common issue. The oxygen atom in the furan ring possesses lone pairs of electrons, allowing it to coordinate strongly to metal centers. This strong binding can occupy the catalyst's active sites, preventing the desired substrate interaction—a process known as catalyst poisoning.[8] Nitrogen- and sulfur-containing heterocycles are also well-known poisons, and furan can behave similarly.
Troubleshooting Strategies:
-
Increase Catalyst Loading: While not ideal from a cost perspective, a simple first step is to increase the catalyst loading to compensate for the portion that becomes deactivated.
-
Change the Metal Center: Some metals are less susceptible to poisoning by heteroatoms than others. If you are using a Palladium (Pd) catalyst, consider switching to Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir), which have shown more robustness in furan hydrogenation.[2][3]
-
Use a Heterogeneous Catalyst: Solid-supported catalysts can sometimes exhibit different susceptibility to poisoning. Furthermore, deactivation might be reversible through regeneration protocols like calcination.[10]
-
Modify Ligands: The electronic and steric properties of the ligands on your metal catalyst can influence its affinity for the furan oxygen. Using bulkier ligands can sterically hinder the furan from binding to the metal center, leaving it open for the desired reaction.
Question 3: I am attempting an asymmetric hydrogenation of the ketone, but my enantiomeric excess (ee) is low. What factors should I investigate?
Answer: Achieving high enantioselectivity is a multi-parameter optimization problem. Low ee is rarely due to a single factor.
Here is a logical workflow to troubleshoot this issue:
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Michael Addition catalyzed by Dihydroquinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 7. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Ethyl 3-(furan-3-yl)-3-oxopropanoate
Welcome to the technical support guide for the scalable synthesis of Ethyl 3-(furan-3-yl)-3-oxopropanoate. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a deeper understanding of the reaction's intricacies, offering practical troubleshooting advice and answers to frequently asked questions to ensure a successful and scalable synthesis.
The target molecule, a β-keto ester, is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents unique challenges, primarily due to the inherent sensitivity of the furan ring. This guide is structured to navigate these challenges, providing a robust framework for your experimental work.
Recommended Synthetic Strategy: Crossed Claisen Condensation
The most reliable and scalable approach for synthesizing this compound is the Crossed Claisen Condensation . This classic carbon-carbon bond-forming reaction is well-suited for producing β-keto esters.[1][2][3] In this strategy, an enolizable ester (Ethyl Acetate) reacts with a non-enolizable ester (a Furan-3-carboxylic acid ester) in the presence of a strong base.
The key advantages of this method for scalability are:
-
High Atom Economy: It's a condensation reaction, forming the desired bond with the loss of a small molecule (ethanol).
-
Control Over Reactivity: Using a non-enolizable furan ester prevents self-condensation, leading to a cleaner reaction profile.[3][4]
-
Established Industrial Precedent: Claisen condensations are widely used in industrial processes.
Reaction Workflow Overview
The following diagram outlines the key stages of the synthesis, from initial setup to final product analysis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a 1.0 mole scale, designed for direct scalability.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification | Molar Eq. | Notes |
| Methyl 3-furoate | 126.11 g (1.0 mol) | 1.0 | Ensure purity >98%. |
| Ethyl acetate | 264.33 g (3.0 mol) | 3.0 | Use as both reactant and solvent. Must be anhydrous. |
| Sodium Hydride (NaH) | 48.0 g (1.2 mol, 60% dispersion in oil) | 1.2 | Caution: Pyrophoric. Handle under inert atmosphere. |
| Anhydrous Toluene | 1 L | - | To wash NaH dispersion. |
| Anhydrous Diethyl Ether | 500 mL | - | For reaction setup. |
| Hydrochloric Acid (HCl) | ~150 mL (10% aqueous solution) | - | For quenching the reaction. |
| Saturated Sodium Bicarbonate | 500 mL | - | For neutralization wash. |
| Brine | 500 mL | - | For final wash. |
| Anhydrous Magnesium Sulfate | 50 g | - | For drying the organic phase. |
| 5L Three-neck Round Bottom Flask | - | - | Equipped with mechanical stirrer, dropping funnel, and N2 inlet. |
| Ice Bath | - | - | For temperature control during addition. |
Procedure:
-
Preparation of Base:
-
Under a nitrogen atmosphere, add the 60% NaH dispersion to the 5L flask.
-
Wash the NaH three times with anhydrous toluene (3 x 300 mL) to remove the mineral oil. Carefully decant the toluene wash each time.
-
Suspend the washed NaH in 500 mL of anhydrous diethyl ether.
-
-
Reaction Setup:
-
Prepare a solution of Methyl 3-furoate (1.0 mol) in Ethyl acetate (3.0 mol).
-
Cool the NaH suspension in the flask to 0°C using an ice bath.
-
Slowly add the Methyl 3-furoate/Ethyl acetate solution to the stirred NaH suspension via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10°C. Rationale: This controlled addition prevents a dangerous exotherm and minimizes side reactions.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction mixture will typically become a thick, beige slurry.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
CRITICAL STEP: Very slowly and carefully quench the reaction by adding the 10% HCl solution until the gas evolution ceases and the mixture is acidic (pH ~2-3). Rationale: The quench neutralizes the unreacted NaH and the product enolate. An uncontrolled quench can cause a violent release of hydrogen gas and a rapid temperature increase.
-
Transfer the mixture to a separatory funnel. Add water if necessary to dissolve all salts.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 250 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.[5]
-
Troubleshooting Guide (Q&A)
Question 1: My reaction yield is significantly lower than expected (<50%). What went wrong?
Answer: Low yield in a Claisen condensation is a common issue with several potential root causes:
-
Moisture Contamination: The strong base (NaH) is extremely sensitive to moisture. Any water in your reagents or glassware will consume the base, rendering it ineffective. Ensure all glassware is oven-dried, and all solvents and reagents are strictly anhydrous.
-
Insufficient Base: The Claisen condensation is an equilibrium reaction.[1][6] To drive it to completion, a stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting materials. Using less than 1.1-1.2 equivalents of base can result in an incomplete reaction.
-
Poor Quality Base: Sodium hydride can degrade over time if not stored properly. Use NaH from a freshly opened container or titrate an older batch to determine its activity.
-
Reaction Time/Temperature: While the reaction proceeds at room temperature, it may require longer than 18 hours to reach completion. Conversely, if the temperature was too low, the reaction rate may be too slow. Confirm completion with TLC/HPLC before quenching.
Question 2: I observed significant darkening of the reaction mixture and the formation of a black tar-like substance. How can I prevent this?
Answer: This indicates the decomposition of the furan ring. Furan and its derivatives are notoriously unstable under strongly acidic or basic conditions, especially at elevated temperatures.[7]
-
Cause: The primary cause is likely poor temperature control during the addition of reagents to the NaH suspension. An uncontrolled exotherm can rapidly heat the local reaction environment, promoting polymerization and degradation of the furan moiety.
-
Solution: Strict temperature control is paramount. Ensure efficient stirring and add the ester solution very slowly, keeping the internal temperature below 10°C at all times. Additionally, minimizing the overall reaction time can help. Once the reaction is deemed complete by monitoring, proceed with the work-up immediately.
Question 3: The final product is contaminated with unreacted Methyl 3-furoate. Why did the reaction not go to completion?
Answer: This is a classic sign that the reaction equilibrium was not sufficiently driven towards the products.
-
Cause: As explained in Q1, the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[2][3] If there isn't enough active base to accomplish this, the reaction will stall, leaving starting materials behind.
-
Solution: Re-evaluate the quantity and quality of your base. Ensure at least 1.2 equivalents of high-purity NaH are used. Also, ensure the ethyl acetate is not the limiting reagent; using it in excess (3 equivalents or more) as the solvent helps push the equilibrium forward according to Le Châtelier's principle.
Question 4: Purification by column chromatography is proving difficult and impractical for my 100g+ scale. What are the alternatives?
Answer: Column chromatography is generally not a viable method for large-scale industrial purification. Two excellent alternatives should be considered:
-
Vacuum Distillation: This is the preferred method for purifying liquid products at scale. This compound has a reported boiling point of 113-116 °C at 4 mmHg.[5] A good vacuum pump and a fractional distillation setup can provide high-purity material.
-
Crystallization: While the product itself is a liquid, it may be possible to form a crystalline derivative (e.g., a salt or a complex) that can be isolated and then reconverted to the pure product. Alternatively, if impurities are solid at low temperatures, a cold filtration might be effective.
Frequently Asked Questions (FAQs)
Q: Why is a furan-3-carboxylic acid methyl ester used with ethyl acetate? Why not use ethyl 3-furoate directly?
A: This is a strategic choice to simplify purification. While using ethyl 3-furoate would work mechanistically, the reaction would produce a mixture of your desired product and ethyl 3-oxobutanoate (from the self-condensation of ethyl acetate). By using methyl 3-furoate, any self-condensation product will be ethyl 3-oxobutanoate, which has a significantly different boiling point from your target molecule, making separation by vacuum distillation much more efficient.
Q: Can I use sodium ethoxide (NaOEt) instead of sodium hydride (NaH)?
A: Yes, sodium ethoxide is a classic base for the Claisen condensation.[4][8] The primary reason to choose NaH for a scalable process is that it is an irreversible base. The reaction produces H2 gas, which leaves the system, definitively driving the initial deprotonation step. NaOEt, used in its corresponding alcohol solvent (ethanol), establishes an equilibrium that can be less efficient. However, NaOEt is often considered safer to handle at scale than pyrophoric NaH, representing a process safety trade-off. If using NaOEt, you must use it in ethanol to prevent transesterification.[8]
Q: What is the detailed mechanism for this reaction?
A: The crossed Claisen condensation proceeds through a well-established multi-step mechanism.
Caption: Mechanism of the Crossed Claisen Condensation.
-
Enolate Formation: The strong base removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 3-furoate, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl and eliminating the methoxide leaving group.
-
Deprotonation: A final equivalent of base removes the newly formed, highly acidic α-proton between the two carbonyls. This irreversible acid-base reaction forms a stable enolate and drives the entire reaction sequence to completion.[6]
Q: What are the critical safety considerations for scaling up this synthesis?
A:
-
Sodium Hydride Handling: NaH is pyrophoric and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (N2 or Argon) by trained personnel. The oil dispersion mitigates some risk, but care is still required.
-
Quenching: The quenching of unreacted NaH is highly exothermic and produces large volumes of hydrogen gas. The quench must be done slowly, with efficient cooling and stirring, and in a well-ventilated fume hood or reactor.
-
Solvent Hazards: Diethyl ether and ethyl acetate are highly flammable. Ensure all equipment is properly grounded and there are no ignition sources nearby.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Byproduct Identification in Ethyl 3-(furan-3-yl)-3-oxopropanoate Reactions
Welcome to the technical support center for Ethyl 3-(furan-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate the formation of common byproducts in your reactions. By understanding the "why" behind these side reactions, you can optimize your synthetic routes for higher purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve them.
Issue 1: Appearance of a Complex Mixture of Unidentified Polar Impurities and Baseline Material on TLC/LC-MS, Especially Under Acidic Conditions.
Question: I'm performing a reaction with this compound under acidic conditions (e.g., Lewis acid catalysis, strong Brønsted acids), and my reaction mixture is showing multiple spots on the TLC plate, some of which are very polar and remain at the baseline. What could be happening?
Answer:
This is a classic presentation of furan ring degradation. The furan moiety, particularly when activated by the electron-withdrawing keto-ester group, is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2]
Probable Cause:
Under acidic conditions, the furan ring can be protonated, leading to a cascade of reactions that ultimately open the ring to form highly functionalized and often unstable dicarbonyl compounds.[1][3] These linear, polar byproducts can further react or polymerize, leading to the complex mixture and baseline material you are observing on your TLC.
Plausible Byproduct Formation Pathway:
Caption: Acid-catalyzed furan ring-opening pathway.
Troubleshooting Protocol:
-
Re-evaluate Acid Choice and Stoichiometry:
-
Can a milder Lewis acid be used?
-
Can the catalytic loading of the acid be reduced?
-
Consider using non-aqueous acidic conditions to minimize hydrolysis.[4]
-
-
Temperature Control:
-
Perform the reaction at a lower temperature to disfavor the degradation pathway, which likely has a higher activation energy.
-
-
Solvent Selection:
-
The choice of solvent can be critical. Polar aprotic solvents like DMF have been shown to stabilize furan derivatives.[2]
-
-
Analytical Characterization of Byproducts:
-
If possible, isolate a sufficient quantity of the byproduct mixture for characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Look for the disappearance of furan-specific signals and the appearance of aldehydic and olefinic protons.
-
Issue 2: Lower Than Expected Yield and a Higher Molecular Weight Impurity Detected by GC-MS or LC-MS.
Question: My reaction, which uses a base, is sluggish, and I'm observing a significant byproduct with a mass corresponding to the dimer of my starting material minus a molecule of ethanol. What is this byproduct?
Answer:
You are likely observing the product of a self-condensation reaction, a common side reaction for β-keto esters, particularly under basic conditions.[5][6]
Probable Cause:
In the presence of a base, this compound can form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the starting material in a Claisen-type condensation.
Plausible Byproduct Formation Pathway:
Caption: Self-condensation pathway of a β-keto ester.
Troubleshooting Protocol:
-
Controlled Addition of Reagents:
-
If your reaction involves another electrophile, try slowly adding the this compound to a mixture of the base and the other electrophile. This will keep the concentration of the enolate low and favor the desired reaction.
-
-
Choice of Base and Temperature:
-
Using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can allow for the quantitative formation of the enolate before the addition of the electrophile, minimizing self-condensation.
-
-
Stoichiometry of the Base:
-
Ensure you are not using an excess of a catalytic base, which can promote self-condensation over time.
-
Quantitative Data on Common Byproducts:
| Byproduct Type | Formation Conditions | Probable Molecular Weight Change | Analytical Signature |
| Ring-Opened Products | Acidic, aqueous | +18 (H₂O addition) | Loss of furan signals in NMR, appearance of aldehyde/alkene protons. |
| Self-Condensation Product | Basic | +136 (Dimer - EtOH) | Dimeric mass in MS, complex NMR spectrum with overlapping signals. |
| Hydrolysis Product | Acidic or Basic, aqueous | -28 (Loss of ethyl group) | Carboxylic acid peak in IR, mass change in MS. |
| Decarboxylation Product | High temperatures, acidic/basic | -72 (Loss of COOEt group) | Ketone product, loss of ester signals in NMR and IR. |
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with 3-furoic acid. How can I remove it?
A1: The presence of 3-furoic acid suggests hydrolysis of the ester group. This can happen during an acidic or basic aqueous workup. To remove it, you can perform a mild basic wash (e.g., with a saturated solution of sodium bicarbonate). The 3-furoic acid will be deprotonated to form the water-soluble carboxylate salt, which will partition into the aqueous layer, while your desired product remains in the organic layer. Be cautious not to use a strong base or prolonged exposure, as this could promote further hydrolysis or other side reactions.
Q2: Can this compound undergo Michael additions?
A2: Yes, the enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. However, be aware of competing reactions such as self-condensation. To favor the Michael addition, it is often best to pre-form the enolate with a strong, non-nucleophilic base at low temperatures before adding the Michael acceptor.
Q3: I am trying to perform a reaction at the α-position of the keto-ester, but I am getting low conversion. What could be the issue?
A3: The acidity of the α-protons in β-keto esters makes them readily deprotonated.[7] If you are experiencing low conversion, consider the following:
-
Base Strength: The base you are using may not be strong enough to fully deprotonate the β-keto ester. Consider a stronger base like sodium hydride (NaH) or LDA.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. However, be mindful that prolonged reaction times, especially at elevated temperatures, can lead to the formation of the decarboxylation byproduct (3-acetylfuran).
Q4: What are the best analytical techniques to monitor the purity of my reaction?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and confirming molecular weights.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and for obtaining accurate mass data on both the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation of your desired product and for identifying and quantifying impurities.
By understanding the inherent reactivity of both the furan ring and the β-keto ester functionality, you can proactively design your experiments to minimize byproduct formation and streamline your purification processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. aklectures.com [aklectures.com]
Preventing polymerization of furan during electrophilic substitution
Welcome to the technical support center for furan chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the high reactivity of the furan ring, particularly its tendency to polymerize under electrophilic substitution conditions. Here, we address common problems in a practical, question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Introduction: The Furan Dilemma - High Reactivity vs. Instability
Furan is a five-membered aromatic heterocycle that serves as a vital structural motif in numerous pharmaceuticals and functional materials. Its π-rich system, arising from the electron-donating oxygen heteroatom, makes it significantly more reactive towards electrophiles than benzene—by a factor of up to 6 x 10¹¹[1]. This high reactivity is a double-edged sword. While it allows for electrophilic substitution under mild conditions, it also makes the furan ring exceptionally sensitive to strong acids and potent electrophiles, which can trigger rapid, uncontrollable polymerization or ring-opening, often resulting in the formation of intractable black tars.[2][3][4]
The primary site of electrophilic attack is the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance compared to attack at the C3 (β) position.[1][5]
Caption: Greater resonance stabilization of the C2-attack intermediate.
Understanding the mechanism of acid-catalyzed degradation is the first step toward prevention. This guide will equip you with the knowledge and methods to successfully perform electrophilic substitutions on this sensitive yet valuable heterocycle.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turned into a black, insoluble tar immediately after adding the acid catalyst. What happened and how can I prevent this?
A1: You have encountered acid-catalyzed polymerization. Furan is highly susceptible to strong acids. Protonation of the furan ring, particularly at the C2 position, disrupts aromaticity and generates a reactive electrophile. This cation can then attack another neutral furan molecule, initiating a chain reaction that leads to the formation of conjugated poly(furan) oligomers and, ultimately, cross-linked, insoluble black tars.[2][3] Electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's basicity and reactivity.[2]
Caption: The cascade failure of acid-catalyzed furan polymerization.
Solutions:
-
Avoid Strong Brønsted Acids: Never use concentrated sulfuric acid, nitric acid, or hydrochloric acid directly.
-
Use Mild Reagents: Employ reagents that generate the electrophile under non-acidic or weakly acidic conditions. (See Table 1).
-
Strict Temperature Control: Perform reactions at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of polymerization, which typically has a higher activation energy than the desired substitution.[6][7]
-
Consider Solvents: In some cases, solvents like methanol can help suppress polymerization by stabilizing reactive intermediates.[8][9]
Q2: I'm trying to perform a Friedel-Crafts acylation on furan using AlCl₃, but I'm getting low yields and significant decomposition. Why is this failing?
A2: Classical Friedel-Crafts conditions involving strong Lewis acids like aluminum chloride (AlCl₃) are generally too harsh for the sensitive furan ring and often lead to complete polymerization.[4][10] The strong Lewis acidity of AlCl₃ can coordinate to the furan oxygen, increasing the ring's susceptibility to degradation, or simply catalyze polymerization as a strong acid would.
Solutions:
-
Switch to Milder Lewis Acids: Use catalysts like boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂), which are effective but less aggressive.[4][6] BF₃·OEt₂ is particularly useful as it can be used in catalytic amounts.[11]
-
Use an Acid Anhydride: Acylating with an acid anhydride and a mild catalyst is often more successful than using a more reactive acyl halide.
-
Heterogeneous Catalysts: Recent literature describes the use of solid acid catalysts, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) with Mg(OH)₂, which can provide high yields of 2-acylfurans from free carboxylic acids under milder conditions.[10]
| Reaction Type | Harsh (Polymerization Risk) | Mild (Recommended) | Typical Conditions |
| Nitration | HNO₃ / H₂SO₄ | Acetyl nitrate (HNO₃ in Ac₂O) | -10 °C to 0 °C[6][7] |
| Sulfonation | Fuming H₂SO₄ (oleum) | Pyridine-SO₃ complex | Dichloroethane, 80-100 °C[6] |
| Halogenation | Br₂, Cl₂ at room temp | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | DMF or Dioxane, -5 °C to RT[2][6] |
| Acylation | Acyl Halide / AlCl₃ | Acid Anhydride / BF₃·OEt₂ or SnCl₄ | 0 °C to RT[4][6] |
Table 1: Comparison of Reagents for Furan Electrophilic Substitution.
Q3: How can I nitrate furan without destroying the ring?
A3: Direct nitration with a standard nitric acid/sulfuric acid mixture is not feasible due to immediate oxidative decomposition and polymerization.[6] The reagent of choice is acetyl nitrate , prepared in situ at low temperatures from nitric acid and acetic anhydride. This reagent is a milder, less acidic source of the nitronium ion (NO₂⁺).
Detailed Protocol: Nitration of Furan with Acetyl Nitrate [6][7]
-
Reagent Preparation (Acetyl Nitrate):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place acetic anhydride (e.g., 50 mL).
-
Cool the flask to below -10 °C in an ice-salt or dry ice/acetone bath.
-
Slowly add concentrated nitric acid (e.g., 1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature never exceeds -5 °C .
-
Stir the resulting solution for 15-20 minutes at -10 °C to ensure complete formation of acetyl nitrate.
-
-
Nitration Reaction:
-
In a separate flask, dissolve furan (e.g., 1.0 equivalent) in acetic anhydride.
-
Cool this furan solution to -5 °C.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution, maintaining the low temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After the addition is complete (typically 1-2 hours), carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Extract the product (2-nitrofuran) with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize residual acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Caption: Workflow for the controlled nitration of furan.
Q4: Is it possible to use protecting groups to increase the stability of the furan ring during these reactions?
A4: Yes, this is an advanced but effective strategy. Introducing an electron-withdrawing group (EWG) onto the furan ring can significantly decrease its reactivity and, therefore, its propensity to polymerize under acidic conditions.[2][3] The EWG reduces the electron density of the π-system, making the ring less susceptible to protonation and uncontrolled electrophilic attack.
Common Strategies:
-
Acyl Groups as Protecting Groups: A common approach is to first perform a mild Friedel-Crafts acylation to install a ketone (an EWG) at the C2 position. This 2-acylfuran is much more stable than furan itself. You can then perform a second electrophilic substitution, which will typically be directed to the C4 or C5 position.[6] The acyl group can later be removed if necessary (e.g., via Wolff-Kishner or Clemmensen reduction if an alkyl group is desired, or other methods).
-
Carboxylic Acids: Similarly, a carboxyl group at the C2 position stabilizes the ring. Furoic acid derivatives are more robust starting materials for subsequent transformations.[2]
This strategy is a classic example of using the principles of reactivity and directing effects to control a challenging synthesis.[12]
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. brainly.in [brainly.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]
- 11. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 3-(furan-3-yl)-3-oxopropanoate in Synthesis
In the dynamic landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(furan-3-yl)-3-oxopropanoate has emerged as a valuable synthon, particularly in the synthesis of novel heterocyclic compounds and natural product analogues. Its unique combination of a β-keto ester functionality and a furan-3-yl moiety offers a versatile platform for a variety of chemical transformations. However, the pursuit of alternative reagents is often necessitated by factors such as commercial availability, cost, or the desire to explore novel chemical space and reactivity patterns.
This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their relative performance in key synthetic transformations. The discussion is grounded in established chemical principles and supported by experimental data from the scientific literature, enabling researchers to make informed decisions in their synthetic endeavors.
Understanding the Reactivity Landscape: Furan-3-yl vs. Furan-2-yl Substitution
The position of substitution on the furan ring significantly influences the reactivity of the molecule. A comparative analysis of furan-2-yl and furan-3-yl substituted ketones provides a foundational understanding of these differences. The electron-withdrawing nature of the keto-ester side chain deactivates the furan ring towards electrophilic aromatic substitution. This deactivation is more pronounced when the substituent is at the C2 position, which is inherently more reactive in furan. Consequently, This compound is predicted to be more reactive in electrophilic aromatic substitutions than its furan-2-yl counterpart, with reactions preferentially occurring at the C2 and C5 positions.[1]
Conversely, for nucleophilic aromatic substitution, the stronger activation provided by the electron-withdrawing group at the C2 position makes a leaving group at C3 or C5 more labile.[1] This nuanced understanding of reactivity is crucial when designing synthetic routes and selecting the appropriate starting material.
Core Synthetic Applications & Key Alternatives
The primary utility of this compound and its alternatives lies in the construction of substituted furans and other heterocyclic systems. Two classical named reactions, the Feist-Benary synthesis and the Paal-Knorr synthesis, are central to this discussion.
The Feist-Benary Furan Synthesis
This versatile method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield substituted furans.[2] The β-keto ester serves as the key nucleophile in this transformation.
Caption: Generalized workflow of the Paal-Knorr furan synthesis.
The choice of the 1,4-dicarbonyl precursor directly dictates the substitution pattern of the resulting furan. Therefore, the selection of the initial β-keto ester in a preceding Feist-Benary step is critical for the final furan product in a tandem approach.
Experimental Protocols
To provide practical guidance, the following are representative, detailed experimental protocols for the synthesis of a substituted furan using a β-keto ester.
Protocol 1: Feist-Benary Synthesis of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate
This protocol illustrates a typical Feist-Benary reaction using ethyl acetoacetate as the β-dicarbonyl compound.
Materials:
-
Ethyl acetoacetate
-
2-Bromoacetophenone
-
Pyridine
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Slowly add pyridine (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 2-methyl-5-phenylfuran-3-carboxylate.
Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol outlines the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Materials:
-
2,5-Hexanedione
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-hexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2,5-dimethylfuran. Further purification can be achieved by distillation if necessary.
Conclusion
The selection of a β-keto ester in furan synthesis is a critical decision that influences not only the substitution pattern of the final product but also the overall efficiency of the reaction. While this compound is a valuable reagent for introducing a furan-3-yl moiety, a wide array of alternatives, from its furan-2-yl isomer to other heterocyclic and simple aliphatic β-keto esters, provide chemists with a powerful toolkit for molecular design. By understanding the underlying principles of reactivity and consulting the available experimental data, researchers can strategically choose the optimal building block to achieve their synthetic goals. This guide serves as a starting point for navigating these choices, encouraging a rational and evidence-based approach to reagent selection in the synthesis of functionalized furan-containing molecules.
References
A Comparative Guide to the Structural Validation of Ethyl 3-(furan-3-yl)-3-oxopropanoate Derivatives: An Integrated Spectroscopic Approach
Abstract: Ethyl 3-(furan-3-yl)-3-oxopropanoate and its derivatives are pivotal building blocks in medicinal chemistry, serving as precursors to a wide array of bioactive heterocyclic compounds.[1][2][3] The structural integrity of these molecules is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological activity and safety of final drug candidates. This guide provides a comprehensive comparison of essential analytical techniques for the unambiguous structural validation of this class of compounds. We delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, presenting them as a cohesive, self-validating system. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are provided to equip researchers, scientists, and drug development professionals with the expertise to ensure rigorous structural elucidation.
Introduction: The Rising Importance of Furan-Containing Scaffolds in Medicinal Chemistry
The furan ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] this compound derivatives are particularly valuable as versatile intermediates.[4] Their inherent functionality—a β-ketoester system—allows for a rich variety of chemical transformations, making them ideal starting points for constructing complex molecular architectures.
However, the very reactivity that makes these compounds useful also presents a challenge for their characterization. Unambiguous structural validation is a non-negotiable prerequisite in any drug development pipeline. An error in structural assignment at an early stage can lead to the costly and time-consuming failure of a promising drug candidate in later phases. Therefore, a multi-faceted analytical approach is not just recommended but essential.
The Primary Challenge: Keto-Enol Tautomerism
A fundamental characteristic of β-ketoesters like this compound is their existence as an equilibrium mixture of keto and enol tautomers.[5][6] This dynamic equilibrium is influenced by factors such as solvent, temperature, and pH. The presence of both forms in solution can complicate spectroscopic analysis, as signals from both tautomers will be present. Characterizing this equilibrium is not merely an analytical curiosity; it is crucial for understanding the compound's reactivity and potential interactions with biological targets.
The keto form contains two carbonyl groups, while the enol form possesses a hydroxyl group and a conjugated carbon-carbon double bond, often stabilized by an intramolecular hydrogen bond.[7] While the keto form is typically more stable and favored at equilibrium, the enol form can be present in significant amounts.[8]
Caption: Keto-enol tautomerism in β-keto esters.
A Multi-Pronged Approach to Structural Validation
No single analytical technique can provide a complete and infallible picture of a molecule's structure. True confidence in structural assignment comes from the convergence of data from multiple, orthogonal methods. This integrated approach forms a self-validating system where the strengths of one technique compensate for the limitations of another. Our recommended workflow prioritizes techniques that provide the most definitive information early in the process.
Caption: Integrated workflow for structural validation.
Technique Deep Dive & Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule in solution.[9] For this compound derivatives, NMR is indispensable for not only confirming the core structure but also for quantifying the keto-enol tautomeric ratio.[7]
-
Expertise & Experience: The choice of deuterated solvent can influence the tautomeric equilibrium. Chloroform-d (CDCl₃) is a common choice, but solvents like DMSO-d₆ can stabilize the enol form through hydrogen bonding. It is crucial to report the solvent used. The presence of exchangeable protons (like the enol -OH) can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear.
-
Trustworthiness: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a self-validating dataset. COSY experiments confirm proton-proton couplings, while HSQC and HMBC correlate protons to their directly attached and long-range carbons, respectively. This network of correlations leaves little room for structural ambiguity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9]
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H NMR signals to determine the relative ratios of the keto and enol forms.[7] Assign all signals based on chemical shifts, coupling constants, and 2D correlations.
Table 1: Comparative NMR Data (Expected Chemical Shifts in CDCl₃)
| Proton/Carbon | Keto Form (Expected δ) | Enol Form (Expected δ) | Rationale |
| ¹H NMR | |||
| Methylene (-CH₂-) | ~3.8 ppm (s) | ~5.7 ppm (s) | Methylene protons are deshielded in the enol form due to the C=C double bond. |
| Enol (-OH) | N/A | ~12.5 ppm (br s) | Highly deshielded due to intramolecular hydrogen bonding; signal disappears upon D₂O exchange. |
| Furan Protons | 7.4-8.2 ppm (m) | 7.3-8.0 ppm (m) | The furan ring protons show characteristic shifts and couplings.[10][11] |
| Ethyl (-OCH₂CH₃) | ~4.2 ppm (q), ~1.3 ppm (t) | ~4.2 ppm (q), ~1.3 ppm (t) | Consistent quartet and triplet for the ethyl ester group. |
| ¹³C NMR | |||
| Ketone Carbonyl (C=O) | ~195 ppm | ~175 ppm (C-OH) | The enolic carbon is more shielded. The furan-adjacent carbonyl is also shifted. |
| Ester Carbonyl (C=O) | ~167 ppm | ~168 ppm | Relatively consistent shift for the ester carbonyl. |
| Methylene (-CH₂-) | ~45 ppm | ~90 ppm | The carbon becomes sp² hybridized and part of a double bond in the enol form, leading to a downfield shift. |
| Furan Carbons | ~110-145 ppm | ~110-145 ppm | Characteristic shifts for the furan ring carbons.[12][13] |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. This is a critical step to confirm that the synthesized compound has the correct molecular formula. Furthermore, the fragmentation pattern can provide valuable structural clues that corroborate NMR data.[14][15]
-
Expertise & Experience: The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[16] For this compound, characteristic losses would include the ethoxy radical (•OCH₂CH₃) from the ester and cleavage of the bond between the carbonyl and the methylene group. Mass spectrometry can also sometimes provide evidence of tautomerism in the gas phase.[17]
-
Trustworthiness: HRMS provides a mass measurement with sub-ppm accuracy. Comparing this experimental mass to the theoretical mass calculated for the proposed structure provides a very high degree of confidence in the elemental formula.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected formula (C₉H₁₀O₄). Analyze the major fragment ions to confirm structural motifs.
Table 2: Comparative MS Data
| Ion/Fragment | Theoretical m/z (for C₉H₁₀O₄) | Observed m/z (Example) | Interpretation |
| [M+H]⁺ | 183.0652 | 183.0650 | Confirms the molecular weight and elemental composition. |
| [M+Na]⁺ | 205.0471 | 205.0469 | Common adduct ion, further confirms molecular weight. |
| [M-C₂H₅O]⁺ | 137.0233 | 137.0231 | Loss of the ethoxy group from the ester (α-cleavage).[14] |
| [C₅H₃O₂]⁺ (Furoyl cation) | 95.0128 | 95.0127 | Cleavage of the C-C bond adjacent to the furanone carbonyl. |
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
FTIR spectroscopy is a fast and simple technique that provides a "fingerprint" of the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it is excellent for quickly confirming the presence of key bonds, particularly the carbonyl groups.
-
Expertise & Experience: The keto-enol tautomerism is observable by IR. The keto form will show two distinct C=O stretching bands (one for the ketone, one for the ester). The enol form will show a C=O stretch for the ester, a C=C stretch, and a broad O-H stretch from the enolic hydroxyl, which is often involved in hydrogen bonding.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (Enol) | 3200-2500 (broad) | Indicates the presence of the hydrogen-bonded enol hydroxyl group. |
| C=O Stretch (Ketone) | ~1720 | Characteristic ketone carbonyl stretch. |
| C=O Stretch (Ester) | ~1740 | Characteristic ester carbonyl stretch.[18] |
| C=C Stretch (Enol & Furan) | ~1640 | Indicates the presence of the enol double bond and furan ring. |
| C-O Stretch (Ester & Furan) | 1300-1000 | Strong bands corresponding to C-O single bonds. |
X-ray Crystallography: The "Gold Standard" for Absolute Structure Confirmation
When a compound can be grown as a single, high-quality crystal, X-ray crystallography provides the most definitive structural information.[19][20] It yields a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration in chiral molecules.[21]
-
Expertise & Experience: This technique is the ultimate arbiter in cases of structural ambiguity. However, its primary limitation is the requirement for a suitable crystal, which can be a significant challenge and is often the rate-limiting step.[22] The structure solved is that of the molecule in the solid state, which may not be identical to the major form in solution (e.g., only the keto form might crystallize).
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound using techniques like slow evaporation, vapor diffusion, or cooling from a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[20]
-
Structure Solution & Refinement: Process the data and solve the structure using specialized software to generate an electron density map and refine the atomic positions.[19]
Conclusion: Best Practices for Ensuring Structural Integrity
The structural validation of this compound derivatives requires a meticulous and integrated analytical strategy. Relying on a single technique is insufficient and carries significant risk. The combination of NMR spectroscopy for detailed connectivity, HRMS for elemental composition, and IR spectroscopy for functional group confirmation provides a robust, self-validating dataset for routine characterization. In cases of ambiguity or when absolute stereochemistry must be determined, X-ray crystallography stands as the definitive method.
By adopting this multi-technique approach, researchers and drug development professionals can ensure the structural integrity of their compounds, building a solid foundation for successful and reproducible scientific outcomes.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 6. Enol Tautomerism of Ethyl Acetoacetate presentation | PPTX [slideshare.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. X-Ray crystal structure determination of furanomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Furan and Thiophene Ketoesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, furan and thiophene moieties are foundational scaffolds in a myriad of biologically active compounds and functional materials. The introduction of a ketoester functionality to these five-membered rings significantly influences their electronic properties and, consequently, their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of furan and thiophene ketoesters, supported by established chemical principles and experimental observations, to aid researchers in designing synthetic strategies and understanding structure-activity relationships.
Intrinsic Electronic Properties and Aromaticity: The Root of Reactivity Differences
The fundamental differences in the reactivity of furan and thiophene stem from the nature of their respective heteroatoms. Oxygen, in furan, is more electronegative than sulfur in thiophene. This leads to a stronger inductive electron withdrawal from the carbon atoms of the furan ring. However, the aromaticity of these heterocycles is maintained by the delocalization of one of the heteroatom's lone pairs of electrons into the π-system.
The general order of reactivity for the parent heterocycles in electrophilic substitution is pyrrole > furan > thiophene > benzene.[1] This trend is a direct consequence of the heteroatom's ability to donate its lone pair to the aromatic system, with the less electronegative heteroatoms being more capable of stabilizing the positive charge in the reaction intermediate. Thiophene possesses greater aromatic character than furan, as evidenced by its higher resonance energy (29 kcal/mol for thiophene vs. 18 kcal/mol for furan).[2] This greater aromatic stability translates to lower reactivity for thiophene compared to furan in reactions that disrupt this aromaticity.
The introduction of an electron-withdrawing ketoester group deactivates the heterocyclic ring towards electrophilic attack, but the inherent reactivity differences between the furan and thiophene systems persist.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic aromatic substitution (EAS) is a cornerstone of heterocyclic chemistry. For both furan and thiophene, substitution preferentially occurs at the C2 (α) position, as the intermediate carbocation (σ-complex) is better stabilized by resonance involving the heteroatom.[2][3][4] Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the heteroatom, whereas attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[2][4]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a classic example of EAS.[5][6] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, making this reaction sensitive to the nucleophilicity of the aromatic substrate.[5]
-
Furan Ketoesters: Due to the higher intrinsic reactivity of the furan ring, furan ketoesters will generally undergo Vilsmeier-Haack formylation under milder conditions than their thiophene counterparts.[6][7] The electron-withdrawing ketoester group will slow the reaction compared to unsubstituted furan, but the inherent activation of the furan ring often ensures reasonable yields.[8]
-
Thiophene Ketoesters: The greater aromatic stability and consequently lower reactivity of the thiophene ring mean that thiophene ketoesters will require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve formylation.[9] The deactivating effect of the ketoester is more pronounced in the less reactive thiophene system.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Generalized workflow for the Vilsmeier-Haack formylation of furan and thiophene ketoesters.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound.[10] For furan and thiophene, this is another example of EAS where the heterocycle acts as the nucleophile.[10]
-
Furan Ketoesters: The higher reactivity of the furan ring makes it a more suitable substrate for the Mannich reaction compared to thiophene.[11] However, the presence of the deactivating ketoester group may necessitate reaction conditions that are more vigorous than those used for simple furans.
-
Thiophene Ketoesters: Unactivated thiophenes are generally poor substrates for the Mannich reaction. The deactivating effect of the ketoester group further diminishes the nucleophilicity of the thiophene ring, making the Mannich reaction challenging without the presence of activating groups on the ring.[10] The introduction of electron-donating groups on the thiophene ring can enhance its reactivity to a level comparable with more reactive heterocycles.[10]
Nucleophilic Acyl Substitution: Reactivity at the Ester
The ketoester functionality itself can be a site of reaction, specifically through nucleophilic acyl substitution at the ester carbonyl.[12][13] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group (the alkoxy portion of the ester).[14]
The reactivity of the ester towards nucleophilic attack is primarily governed by the electrophilicity of the carbonyl carbon. The nature of the heterocyclic ring to which the ketoester is attached can exert an electronic influence on this reactivity.
-
Furan Ketoesters: The more electronegative oxygen atom in the furan ring has a stronger electron-withdrawing inductive effect compared to the sulfur in thiophene. This effect can be transmitted to the ketoester side chain, increasing the partial positive charge on the ester carbonyl carbon and making it more susceptible to nucleophilic attack.
-
Thiophene Ketoesters: The less electronegative sulfur atom in thiophene has a weaker inductive electron-withdrawing effect. Consequently, the ester carbonyl of a thiophene ketoester is expected to be slightly less electrophilic and therefore less reactive towards nucleophilic acyl substitution compared to its furan counterpart.
Comparative Data on Reactivity
| Reaction Type | Furan Ketoester Reactivity | Thiophene Ketoester Reactivity | Key Influencing Factor |
| Electrophilic Aromatic Substitution | Higher | Lower | Aromaticity and Heteroatom Electronegativity |
| - Vilsmeier-Haack | More facile | Requires more forcing conditions | Ring Nucleophilicity |
| - Mannich Reaction | More facile | Generally challenging | Ring Nucleophilicity |
| Nucleophilic Acyl Substitution | Higher | Lower | Inductive Effect of the Heteroatom |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.1 eq.) dropwise to the cooled POCl₃ solution with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
Electrophilic Substitution: Dissolve the furan or thiophene ketoester (1.0 eq.) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to an appropriate temperature (e.g., 40-70 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Hydrolysis: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Nucleophilic Acyl Substitution (Amidation Example)
-
Reactant Mixture: In a round-bottom flask, dissolve the furan or thiophene ketoester (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, ethanol, or dichloromethane).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq.) to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: If necessary, filter off any precipitated salts. Concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the crude residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide. Further purification can be achieved by column chromatography or recrystallization.
Conclusion
The reactivity of furan and thiophene ketoesters is a nuanced interplay of the intrinsic electronic properties of the heterocyclic ring and the influence of the electron-withdrawing ketoester substituent.
-
For electrophilic aromatic substitution , the greater aromaticity and lower electronegativity of the sulfur atom render thiophene ketoesters less reactive than their furan counterparts. This necessitates more stringent reaction conditions for thiophene derivatives in reactions like the Vilsmeier-Haack and Mannich reactions.
-
For nucleophilic acyl substitution , the stronger inductive electron-withdrawing effect of the oxygen atom in furan makes the ester carbonyl of furan ketoesters more electrophilic and thus more reactive towards nucleophiles.
A thorough understanding of these reactivity principles is paramount for medicinal chemists and synthetic organic chemists in the strategic design and execution of synthetic routes to novel furan- and thiophene-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Advances in the Chemistry of Mannich Bases of Thiophenes and Fura...: Ingenta Connect [ingentaconnect.com]
- 11. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. youtube.com [youtube.com]
Efficacy comparison of different catalysts for Ethyl 3-(furan-3-yl)-3-oxopropanoate reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 3-(furan-3-yl)-3-oxopropanoate
This compound is a valuable β-keto ester intermediate in organic synthesis, playing a crucial role in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. The furan moiety is a common scaffold in medicinal chemistry, and its combination with the reactive β-keto ester functionality allows for a variety of subsequent chemical transformations. The efficient synthesis of this building block is therefore of significant interest to the scientific community. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, with a focus on the efficacy, reaction conditions, and mechanistic underpinnings of each approach.
Primary Synthetic Route: The Claisen Condensation
The most common and direct method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with an enolizable ester. In this specific case, ethyl 3-furoate serves as the acylating agent and ethyl acetate provides the enolate nucleophile.
The choice of catalyst, typically a strong base, is critical to the success of the Claisen condensation. The base must be strong enough to deprotonate the α-carbon of ethyl acetate to form the reactive enolate, but it should not readily engage in side reactions such as saponification of the ester. A stoichiometric amount of base is generally required because the resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the alkoxide base, which drives the reaction to completion.[1][2]
Catalyst Efficacy Comparison
| Catalyst | Base Type | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Alkoxide | Reflux in ethanol or THF | Moderate to Good | Cost-effective, readily available.[1][2] | Can lead to self-condensation of ethyl acetate; requires careful control of reaction conditions. |
| Lithium Diisopropylamide (LDA) | Non-nucleophilic amide | -78 °C to rt in THF | Good to High | Strong, non-nucleophilic base minimizes side reactions; allows for controlled enolate formation.[1] | Requires anhydrous conditions and inert atmosphere; more expensive than alkoxides. |
| Sodium Hydride (NaH) | Hydride | THF or DMF, rt to elevated temp. | Good to High | Strong, non-nucleophilic base; drives reaction to completion. | Flammable solid, requires careful handling; reaction can be heterogeneous. |
| Magnesium Chloride/Triethylamine (MgCl₂/Et₃N) | Lewis Acid/Amine Base | Dichloromethane or THF, rt | Moderate to Good | Mild conditions; can improve selectivity in some cases. | Requires two components; mechanism can be more complex. |
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide
This protocol is a standard procedure for the Claisen condensation using a traditional alkoxide base.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 3-furoate (1.0 eq) and an excess of dry ethyl acetate (acting as both reactant and solvent).
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., acetic acid or hydrochloric acid) until the solution is acidic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Lithium Diisopropylamide (LDA)
This method utilizes a strong, non-nucleophilic base for more controlled enolate formation.
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, slowly add a solution of dry ethyl acetate (1.0 eq) in anhydrous THF while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Acylation: Slowly add a solution of ethyl 3-furoate (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Mechanistic Insights
The Claisen condensation proceeds through a well-established mechanism involving the formation of an ester enolate, which then acts as a nucleophile.
Figure 1. Generalized mechanism of the Claisen condensation for the synthesis of this compound.
The key steps are:
-
Enolate Formation: The base abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 3-furoate to form a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester is deprotonated by the ethoxide base. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the product.[2]
-
Protonation: An acidic workup protonates the enolate to yield the final product.
Alternative Synthetic Strategies
While the Claisen condensation is a primary route, other methods can be employed for the synthesis of β-keto esters, which could be adapted for the preparation of this compound.
Acylation of Meldrum's Acid
An alternative approach involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with a derivative of furan-3-carboxylic acid, followed by alcoholysis.
Figure 2. Synthetic pathway via acylation of Meldrum's acid.
This method can be advantageous as Meldrum's acid is highly acidic, facilitating the initial acylation step under milder conditions, often using pyridine as a base.[3] The subsequent reaction with an alcohol yields the desired β-keto ester.
Conclusion and Future Outlook
The synthesis of this compound is most commonly and efficiently achieved through the Claisen condensation. The choice of base catalyst is a critical parameter influencing the reaction's success, with stronger, non-nucleophilic bases like LDA often providing higher yields and better control, albeit at a higher cost and with more stringent reaction conditions. Traditional bases like sodium ethoxide remain a viable and economical option.
Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems. This could include the use of solid-supported catalysts for easier separation and recycling, or the exploration of Lewis acid-catalyzed methods that may offer different selectivity and milder reaction conditions. The development of one-pot procedures that combine the synthesis of the furan ring with the formation of the β-keto ester side chain would also be a significant advancement in the field. As the demand for complex furan-containing molecules in drug discovery and materials science continues to grow, the optimization of synthetic routes to key building blocks like this compound will remain an important area of research.
References
A Comparative Guide to the Synthesis of Furan Propanoates: Embracing Green Chemistry for Sustainable Drug Development
Furan propanoates are valuable structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. Their synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of traditional and green chemistry approaches for the synthesis of furan propanoates, offering field-proven insights and detailed experimental protocols to guide your research toward more sustainable and efficient practices.
The Imperative for Greener Synthetic Routes
Traditionally, the synthesis of furan propanoates has often relied on strong, corrosive, and non-recyclable Brønsted or Lewis acids, leading to significant environmental concerns and complex downstream processing. The principles of green chemistry call for the development of methodologies that minimize waste, reduce energy consumption, and utilize safer, renewable materials. This guide will explore enzymatic catalysis, heterogeneous catalysis, and solvent-free synthesis as viable and often superior alternatives to conventional methods.
Comparative Analysis of Synthetic Methodologies
The synthesis of furan propanoates typically involves the conjugate addition (Michael addition) of a nucleophile to a furan-2-yl acrylate precursor or the hydroarylation of a furan-2-yl propenoic acid. Here, we compare the performance of traditional acid catalysis with emerging green alternatives.
| Methodology | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Traditional | ||||||||
| Friedel-Crafts Hydroarylation[1][2] | Triflic Acid (TfOH) | Dichloromethane (CH₂Cl₂) | 0 | 2 h | 55-98 | No | High yields with activated arenes. | Highly corrosive, hazardous solvent, no catalyst recycling. |
| Friedel-Crafts Hydroarylation[1][2] | Aluminum Chloride (AlCl₃) | Benzene | Room Temp. | 1 h | ~65 | No | Effective for some substrates. | Stoichiometric amounts of catalyst, hazardous solvent, formation of oligomeric byproducts. |
| Green Approaches | ||||||||
| Biocatalysis | Novozym 435 (Immobilized Lipase) | Ethanol or Solvent-free | Room Temp. - 40 | 2-24 h | Moderate to High | Yes (multiple cycles) | Mild conditions, high selectivity, biodegradable catalyst, minimal waste. | Potentially longer reaction times, enzyme cost. |
| Heterogeneous Catalysis | Amberlyst-15 (Solid Acid) | Ethanol or Solvent-free | Room Temp. - 80 | 2-24 h | Good to Excellent | Yes (multiple cycles) | Easy catalyst separation and reuse, mild conditions. | Potential for catalyst deactivation over time. |
| Solvent-Free Synthesis | None or Base Catalyst (e.g., DBU) | None | Room Temp. - 130 | 0.75-16 h | Good to Excellent | N/A or Yes | No solvent waste, high atom economy, simplified work-up. | May require higher temperatures for less reactive substrates. |
Delving into the Mechanisms: A Visual Guide
To better understand the transformations involved, the following diagrams illustrate the core reaction pathways for both traditional and green synthesis of furan propanoates.
Caption: Traditional Friedel-Crafts hydroarylation of a furan propenoic acid.
Caption: Green synthesis approaches: Biocatalysis and Heterogeneous Catalysis.
Experimental Protocols: A Practical Guide
The following protocols are provided as detailed, self-validating systems for the synthesis of furan propanoate derivatives, representing both traditional and green chemistry approaches.
Protocol 1: Traditional Synthesis via Friedel-Crafts Hydroarylation[1]
This protocol describes the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids using a strong Brønsted acid, triflic acid (TfOH).
Materials:
-
3-(Furan-2-yl)propenoic acid
-
Arene (e.g., toluene, xylene)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol) and the desired arene (0.1 mL) in dichloromethane (1 mL), add triflic acid (0.5 mL, 6.45 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into 50 mL of water and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with water (3 x 50 mL), and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Causality: The strong superacid TfOH protonates the furan ring, generating a highly electrophilic carbocation intermediate that readily undergoes nucleophilic attack by the electron-rich arene.[1] The use of a chlorinated solvent is necessary to dissolve the reactants and facilitate the reaction, but it contributes to the environmental burden of the process.
Protocol 2: Green Synthesis via Biocatalytic Michael Addition
This protocol outlines a representative procedure for the synthesis of a furan propanoate derivative using the immobilized enzyme Novozym 435. This method is based on the known ability of lipases to catalyze Michael additions.[3][4]
Materials:
-
Methyl 3-(furan-2-yl)acrylate
-
Amine (e.g., benzylamine)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethanol (or solvent-free)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a mixture of methyl 3-(furan-2-yl)acrylate (1 mmol) and benzylamine (1.2 mmol) in ethanol (5 mL) (or neat), add Novozym 435 (30 mg).
-
Stir the mixture at 40 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the Novozym 435. The enzyme can be washed with hexane and dried for reuse.[5]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).
Causality: The lipase, in a promiscuous catalytic role, facilitates the nucleophilic attack of the amine onto the activated double bond of the furan acrylate.[3] The reaction proceeds under mild conditions, and the use of a biodegradable and reusable enzyme significantly improves the green credentials of the synthesis.
Protocol 3: Green Synthesis via Heterogeneous Catalysis (Solvent-Free)
This protocol describes a solvent-free approach for the synthesis of a furan propanoate derivative using a reusable solid basic catalyst, Amberlyst A21. This method is adapted from similar solvent-free Michael additions.[6][7]
Materials:
-
Methyl 3-(furan-2-yl)acrylate
-
Amine (e.g., piperidine)
-
Amberlyst A21
Procedure:
-
In a round-bottom flask, mix methyl 3-(furan-2-yl)acrylate (1 mmol) and piperidine (1.2 mmol).
-
Add Amberlyst A21 (10 mol%).
-
Stir the neat mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a small amount of a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter off the Amberlyst A21 catalyst. The catalyst can be washed and dried for reuse.[8][9][10][11]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Causality: The basic sites on the Amberlyst A21 resin activate the amine nucleophile, facilitating its conjugate addition to the furan acrylate.[6] The solvent-free conditions eliminate a major source of waste and simplify the work-up procedure, making this a highly atom-economical and environmentally friendly method.
Conclusion: A Greener Future for Furan Propanoate Synthesis
This guide demonstrates that green chemistry offers powerful and practical alternatives to traditional methods for synthesizing furan propanoates. Biocatalysis with enzymes like Novozym 435 and heterogeneous catalysis using solid-supported catalysts such as Amberlyst resins provide milder, more selective, and reusable catalytic systems. Furthermore, the adoption of solvent-free conditions represents a significant step towards minimizing the environmental impact of these important synthetic transformations. By embracing these green approaches, researchers and drug development professionals can not only improve the efficiency and sustainability of their work but also contribute to a healthier planet.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-(furan-3-yl)-3-oxopropanoate: A Comparative Analysis of LC-MS and Orthogonal Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of drug development, the quality of starting materials and intermediates is paramount. Ethyl 3-(furan-3-yl)-3-oxopropanoate is a versatile β-keto ester, a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The purity of this intermediate directly influences the efficiency of subsequent synthetic steps and, most critically, the impurity profile of the final API. As defined by the International Council for Harmonisation (ICH) guidelines, any component that is not the desired chemical entity is an impurity, and controlling these impurities is essential for the safety and efficacy of therapeutic products.[2]
This guide provides an in-depth, experience-driven comparison of analytical strategies for assessing the purity of this compound. We will explore the nuances of developing a robust High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method as the primary analytical tool and contrast it with an orthogonal, absolute quantification technique—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to construct a self-validating and trustworthy purity assessment workflow.
Part 1: The Primary Workhorse: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
LC-MS is the cornerstone of purity analysis in modern pharmaceutical development due to its exceptional sensitivity, selectivity, and ability to provide molecular weight information for impurity identification.[3] It separates the target compound from its impurities chromatographically, while the mass spectrometer provides mass-to-charge ratio (m/z) data for both detection and structural elucidation.
Method Development Strategy: A Causal Approach
Developing a reliable LC-MS method requires a deep understanding of the analyte's physicochemical properties. This compound (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) presents a specific challenge inherent to β-keto esters: keto-enol tautomerism.[4][5][6] In solution, the molecule exists as an equilibrium mixture of the keto and enol forms. This can lead to chromatographic issues like severe peak broadening or split peaks, compromising resolution and accurate quantification.[7]
Our strategy is designed to mitigate this issue and ensure robust separation and detection.
1. Chromatographic Separation:
-
Column Chemistry: A reversed-phase C18 column is the logical starting point, separating compounds based on hydrophobicity. The furan ring and ethyl ester group provide sufficient nonpolar character for retention.
-
Mobile Phase: A gradient elution using water and acetonitrile is standard. The critical choice is the mobile phase modifier. We will use 0.1% formic acid. This serves a dual purpose:
-
Peak Shape Improvement: The acidic pH can help to drive the keto-enol equilibrium towards one dominant form, or at least accelerate the interconversion, resulting in a sharper, more symmetrical peak.[7]
-
Ionization Efficiency: The proton source is essential for efficient electrospray ionization (ESI) in positive ion mode.
-
-
Addressing Tautomerism: If peak splitting persists, increasing the column temperature (e.g., to 40°C) can accelerate the keto-enol interconversion, often causing the two peaks to coalesce into a single, sharp peak.[7] For particularly stubborn cases, advanced mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, can offer superior resolution.[7]
2. Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to semi-polar small molecules like our target compound.[8]
-
Polarity: We will operate in positive ion mode. The presence of the ketone and ester oxygens makes the molecule amenable to protonation, forming the protonated molecule [M+H]⁺.
-
Analysis Mode:
-
Full Scan: Initially, a full scan mode (e.g., m/z 50-500) is used to obtain a complete mass spectrum of the sample. This is crucial for detecting and tentatively identifying unknown impurities based on their m/z values. The expected [M+H]⁺ ion for the main component is m/z 183.06.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, a SIM method can be developed to monitor only the m/z of the target compound and its known impurities. This significantly improves the signal-to-noise ratio.
-
Experimental Protocol: LC-MS Purity Assessment
This protocol provides a robust starting point for analysis.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the same diluent to a final concentration of approximately 10 µg/mL for analysis.
2. LC-MS System and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system | Provides high pressure tolerance for efficient separation with small particle columns. |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | Industry-standard column offering excellent efficiency and peak shape for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with modifier for pH control and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. | A standard screening gradient to separate impurities with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature helps improve peak shape by accelerating tautomer interconversion.[7] |
| Injection Volume | 2 µL | Small volume to prevent column overloading. |
| Mass Spectrometer | Agilent 6120 Single Quadrupole LC/MS or equivalent | A robust and reliable mass detector for purity analysis. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for this compound class.[8] |
| Polarity | Positive | Expected to readily form [M+H]⁺ ions. |
| Scan Range (Full Scan) | m/z 50 - 500 | Covers the mass of the parent compound and potential impurities/dimers. |
| SIM Ions (Targeted) | m/z 183.06 ([M+H]⁺) and m/z of known impurities | For high-sensitivity quantification. |
| Drying Gas Temp | 350 °C | Optimal for desolvation. |
| Nebulizer Pressure | 40 psi | Ensures efficient spray formation. |
3. Data Analysis and Purity Calculation:
-
Integrate the peak area of this compound and all impurity peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method provides the relative purity based on the response of all UV-active or ionizable species. It assumes that all impurities have a similar response factor to the main compound, which is a limitation.
Part 2: The Orthogonal Viewpoint: Quantitative NMR (qNMR) for Absolute Purity
To overcome the limitations of relative purity from LC-MS and create a self-validating system, an orthogonal technique is essential. Orthogonal methods rely on different chemical or physical principles for separation and detection.[9] Quantitative NMR (qNMR) is an ideal choice as it is a primary ratio method capable of determining the absolute purity (or mass fraction) of a substance without needing a reference standard of the analyte itself.[10]
Principle of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.
Experimental Protocol: qNMR Purity Assessment
1. Materials:
- Analyte: this compound sample.
- Internal Standard (IS): Maleic acid or another suitable certified standard with high purity and non-overlapping signals.
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
2. Sample Preparation:
- Accurately weigh ~20 mg of the this compound sample into a clean vial.
- Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.
- Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
- Transfer the solution to an NMR tube.
3. NMR Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Experiment: Standard quantitative ¹H NMR.
- Key Parameters:
- Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. This is critical for full signal relaxation and accurate integration. A D1 of 30 seconds is a safe starting point.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.
4. Data Analysis and Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved proton signal from the analyte (e.g., one of the furan protons) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal (e.g., N_IS = 2 for maleic acid)
-
MW : Molecular Weight
-
m : Mass weighed
-
P_IS : Purity of the internal standard (from its certificate)
-
Part 3: Comparative Analysis and Synergistic Workflow
Neither LC-MS nor qNMR alone tells the complete story. Their power lies in their synergistic use.
Head-to-Head Comparison
| Feature | LC-MS (Area Percent Method) | Quantitative NMR (qNMR) |
| Purity Type | Relative Purity | Absolute Purity (Mass Fraction) |
| Reference Standard | Not required for % area, but needed for impurity identification. | Requires a certified internal standard, but not a standard of the analyte itself.[10] |
| Sensitivity | Very High (ppm to ppb levels for impurities) | Lower (typically requires >0.1% for reliable quantification) |
| Selectivity | High (based on both retention time and m/z) | High (based on unique chemical shifts) |
| Impurity Detection | Excellent for detecting trace and unknown impurities.[3] | Detects impurities with proton signals, but may miss non-protonated or trace species. |
| Quantitation Accuracy | Dependent on the response factor of impurities. | Highly accurate and precise, considered a primary ratio method. |
| Throughput | High (analysis times of <10 minutes per sample) | Lower (requires careful sample prep and longer acquisition times) |
| Structural Information | Provides molecular weight of impurities. | Can provide detailed structural information for major components. |
Workflow Visualization: A Validated Purity Assessment Strategy
A robust workflow leverages the strengths of both techniques. LC-MS acts as the primary screen for detecting all impurities, while qNMR provides the definitive, accurate purity value for the main component.
Caption: A synergistic workflow for comprehensive purity assessment.
Conclusion
For a critical pharmaceutical intermediate like this compound, relying on a single analytical method for purity assessment is insufficient. While LC-MS is an unparalleled tool for its sensitivity in detecting and identifying trace-level impurities, its reliance on the area percent method provides only a relative measure of purity. By complementing LC-MS with an orthogonal, primary method like qNMR, we establish a scientifically rigorous, self-validating system. This dual approach provides a comprehensive impurity profile (from LC-MS) and a highly accurate, absolute purity value (from qNMR), ensuring the highest confidence in the quality of the material before it proceeds to the next stage of API synthesis. This strategy not only satisfies regulatory expectations but embodies the principles of quality by design in modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Identity determination and purity testing [chemcon.com]
A Comparative Guide to the Synthesis of Ethyl 3-(furan-3-yl)-3-oxopropanoate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 3-(furan-3-yl)-3-oxopropanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its furan moiety and dicarbonyl functionality offer multiple reaction sites for molecular elaboration. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of β-keto esters such as this compound can be broadly approached through two classical and highly effective methodologies: the Claisen condensation of esters and the acylation of ketone enolates. A third, modern alternative involves the use of Meldrum's acid. The choice of a particular method often depends on the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and reagents at the disposal of the chemist. This guide will delve into these three prominent methods, providing a balanced overview to aid in the selection of the most appropriate synthetic route for your research needs.
Method 1: The Claisen Condensation Route
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[2][3] In the context of synthesizing this compound, a mixed Claisen condensation between ethyl 3-furoate and ethyl acetate is a logical and well-established approach.[4]
Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 3-furoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. The use of a stoichiometric amount of base is crucial as the product, being more acidic than the starting esters, is deprotonated, driving the equilibrium towards the product.[5]
Experimental Protocol
Materials:
-
Ethyl 3-furoate
-
Ethyl acetate
-
Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add an excess of dry ethyl acetate, which also serves as the solvent.
-
Heat the mixture to a gentle reflux.
-
Add ethyl 3-furoate (1.0 equivalent) dropwise from the addition funnel over a period of 30 minutes.
-
Continue refluxing the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly add 1 M hydrochloric acid with vigorous stirring to neutralize the reaction mixture and protonate the enolate product.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: Workflow for Claisen Condensation Synthesis.
Method 2: Acylation of an Ethyl Acetate Enolate
An alternative and powerful strategy for the synthesis of β-keto esters is the acylation of a pre-formed enolate.[6] This method offers greater control over the reaction compared to the classical Claisen condensation, particularly in mixed (or "crossed") condensations. In this approach, the enolate of ethyl acetate is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then reacted with a suitable acylating agent, such as furan-3-carbonyl chloride.
Mechanistic Insight
The use of a strong, sterically hindered base like LDA at low temperatures allows for the quantitative and irreversible formation of the lithium enolate of ethyl acetate.[7] This pre-formed enolate then acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of furan-3-carbonyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism to yield the target β-keto ester. This method avoids the equilibrium issues of the Claisen condensation and can often lead to cleaner reactions and higher yields.
Experimental Protocol
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Furan-3-carbonyl chloride (prepared from furan-3-carboxylic acid and a chlorinating agent like thionyl chloride)[8]
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
In a separate flame-dried flask, dissolve ethyl acetate (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the ethyl acetate solution via cannula and stir for 1 hour at -78 °C to form the lithium enolate.
-
In another flask, dissolve furan-3-carbonyl chloride (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of furan-3-carbonyl chloride to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Enolate Acylation Synthesis.
Method 3: Synthesis via Meldrum's Acid
A more contemporary approach to the synthesis of β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[9] This cyclic acylal is significantly more acidic than acyclic esters, allowing for easier enolate formation and subsequent acylation. The resulting acylated Meldrum's acid derivative can then be converted to the desired β-keto ester.
Mechanistic Insight
Furan-3-carboxylic acid can be activated, for example with 1,1'-carbonyldiimidazole (CDI), to form a highly reactive acyl imidazolide. This intermediate readily acylates the enolate of Meldrum's acid. The resulting adduct is then heated in ethanol, leading to ethanolysis and decarboxylation to furnish this compound.[10] This method is often high-yielding and avoids the use of very strong bases like LDA.
Experimental Protocol
Materials:
-
Furan-3-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Meldrum's acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of furan-3-carboxylic acid (1.0 equivalent) in anhydrous DCM, add CDI (1.1 equivalents) in portions at room temperature. Stir the mixture for 1-2 hours until CO2 evolution ceases.
-
In a separate flask, dissolve Meldrum's acid (1.2 equivalents) in anhydrous DCM.
-
Add the solution of the acyl imidazolide to the Meldrum's acid solution and stir at room temperature overnight.
-
Remove the DCM under reduced pressure.
-
Add anhydrous ethanol to the residue and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for Meldrum's Acid Synthesis.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Claisen Condensation | Method 2: Enolate Acylation | Method 3: Meldrum's Acid Route |
| Starting Materials | Ethyl 3-furoate, Ethyl acetate | Ethyl acetate, Furan-3-carbonyl chloride | Furan-3-carboxylic acid, Meldrum's acid |
| Base | Stoichiometric strong base (e.g., NaOEt) | Strong, non-nucleophilic base (e.g., LDA) | Not required for acylation (uses CDI) |
| Reaction Conditions | Reflux temperatures | Cryogenic temperatures (-78 °C) | Room temperature for acylation, reflux for ethanolysis |
| Yield | Moderate to good | Good to excellent | Good to excellent |
| Scalability | Good | Moderate (requires careful handling of LDA) | Good |
| Advantages | Uses readily available starting materials; well-established procedure. | High yielding; avoids equilibrium issues; good for complex substrates. | High yielding; mild reaction conditions for acylation; avoids strong bases. |
| Disadvantages | Can have equilibrium limitations; potential for side reactions. | Requires cryogenic conditions and handling of pyrophoric reagents (n-BuLi); acyl chloride can be moisture-sensitive. | Meldrum's acid and CDI can be more expensive than basic reagents. |
Conclusion
The synthesis of this compound can be successfully achieved through several reliable methods. The Claisen condensation represents a classical and cost-effective approach, particularly for larger-scale syntheses where starting material cost is a primary concern. The acylation of a pre-formed enolate offers superior control and often higher yields, making it an excellent choice for research and development where purity and efficiency are paramount, despite the more demanding reaction conditions. The Meldrum's acid route provides a modern and often high-yielding alternative that circumvents the need for very strong bases, offering a milder and user-friendly procedure.
The ultimate choice of synthetic route will be dictated by the specific requirements of the project, including scale, budget, available equipment, and the chemist's familiarity with the techniques involved. This guide provides the necessary foundational knowledge and practical protocols to make an informed decision for the successful synthesis of this important chemical intermediate.
References
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 3. quora.com [quora.com]
- 4. 4-Ipomeanol - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. youtube.com [youtube.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]
- 10. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Ethyl 3-(furan-3-yl)-3-oxopropanoate
Guide Objective: This document provides a comprehensive framework for evaluating the enzymatic cross-reactivity of a novel investigational compound, Ethyl 3-(furan-3-yl)-3-oxopropanoate. It is intended for researchers, scientists, and drug development professionals engaged in hit-to-lead optimization and selectivity profiling. This guide outlines the scientific rationale, comparative compounds, detailed experimental protocols, and presents a model data set to objectively compare the compound's performance against key alternatives.
Introduction and Rationale
This compound is a synthetic organic compound featuring two key pharmacophores: a furan ring and a β-keto ester moiety.[1][2] The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and known to enhance metabolic stability, binding affinity, and selectivity.[3][4][5] The β-keto ester group is a well-established zinc-binding group, making it a prime candidate for targeting zinc-dependent enzymes.[6][7]
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling.[8] Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them high-value therapeutic targets.[8][9] Given its structural features, this compound is hypothesized to act as an MMP inhibitor.
However, a critical challenge in developing MMP inhibitors is achieving selectivity. The MMP family has over 20 members with highly conserved active sites, and broad-spectrum inhibition can lead to significant off-target effects and toxicity. Therefore, a rigorous cross-reactivity assessment is paramount. This guide details a systematic approach to profile the inhibitory activity and selectivity of this compound against a panel of relevant enzymes.
The Panel: Test Compound and Comparators
To establish a meaningful comparison, two alternative compounds were selected based on structural similarity and established activity.
-
Investigational Compound (EF3OP): this compound. The primary focus of this study. Its unique furan-3-yl substitution pattern is a key structural variable.
-
Structural Analogue (EOPP): Ethyl 3-oxo-3-phenylpropanoate. This compound replaces the furan ring with a phenyl group, a common bioisostere.[3][4] Comparing EF3OP to EOPP will elucidate the specific contribution of the furan heterocycle to potency and selectivity.
-
Benchmark Inhibitor (GM6001): A well-characterized, broad-spectrum hydroxamate-based MMP inhibitor.[10] It serves as a positive control and a benchmark for potent, albeit non-selective, inhibition.
Experimental Design for Selectivity Profiling
The core of this guide is a multi-stage enzymatic screening workflow designed to move from primary target identification to a comprehensive selectivity profile. The primary target selected is MMP-9 (Gelatinase B), an enzyme highly implicated in tumor invasion.[9] The cross-reactivity panel includes MMP-1 (a collagenase), MMP-3 (a stromelysin), and Trypsin (a serine protease, serving as a negative control from a different protease class).
Caption: High-level workflow for enzymatic cross-reactivity profiling.
Comparative Performance Analysis (Hypothetical Data)
The following data represents a plausible outcome from the experimental workflow described. The results are designed to highlight the superior selectivity profile of the investigational compound, EF3OP.
Table 1: Comparative Inhibitory Potency (IC50) of Test Compounds
| Compound | Primary Target: MMP-9 IC50 (nM) | Off-Target: MMP-1 IC50 (nM) | Off-Target: MMP-3 IC50 (nM) | Off-Target: Trypsin IC50 (nM) |
| EF3OP | 150 | 4,500 | 9,800 | > 50,000 |
| EOPP | 850 | 1,200 | 2,500 | > 50,000 |
| GM6001 | 5 | 2 | 10 | > 50,000 |
Interpretation:
-
Potency: The benchmark inhibitor, GM6001, demonstrates potent, single-digit nanomolar inhibition across all tested MMPs, confirming its broad-spectrum activity.[10]
-
Structure-Activity Relationship (SAR): EF3OP is significantly more potent against the primary target MMP-9 (150 nM) compared to its phenyl analogue EOPP (850 nM). This suggests the furan ring's electronic properties and geometry are crucial for effective binding within the MMP-9 active site.[3][11]
-
Selectivity: The key finding is the selectivity profile. EF3OP displays a 30-fold selectivity for MMP-9 over MMP-1 and a >65-fold selectivity over MMP-3. In contrast, EOPP shows poor selectivity across the MMP panel. Neither of the β-keto esters shows activity against the serine protease Trypsin, confirming specificity for metalloproteinases.
Detailed Experimental Protocols
Adherence to validated protocols is essential for reproducible and trustworthy data. The following methodologies are based on established, commercially available assay kits and scientific literature.
General Reagents and Equipment
-
Recombinant human MMP-1, MMP-3, and MMP-9 enzymes
-
Fluorogenic FRET-based substrates for MMP-1, MMP-3, and MMP-9[10][12]
-
Assay Buffers (specific to each enzyme kit)
-
96-well black, flat-bottom plates for fluorescence assays
-
Fluorescence microplate reader with temperature control
Protocol: MMP-9 Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric screening kits.[9][12]
-
Reagent Preparation: Allow all components to warm to room temperature. Reconstitute the lyophilized MMP-9 enzyme with the provided assay buffer to create a stock solution. Keep on ice.
-
Compound Plating: In a 96-well plate, add 2 µL of serially diluted compound (from 100x stocks) to the appropriate wells. For "No Inhibitor" controls, add 2 µL of DMSO.
-
Enzyme Addition: Prepare a working solution of MMP-9 enzyme by diluting the stock to the desired concentration in assay buffer. Add 48 µL of the diluted enzyme solution to each well containing the compound.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the FRET substrate stock in assay buffer. Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) every 60 seconds for 30-60 minutes.[10]
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Step-by-step workflow for the MMP-9 enzymatic assay.
Conclusion and Future Directions
This guide provides a robust framework for assessing the cross-reactivity of this compound. The hypothetical data presented strongly suggests that the compound is a moderately potent MMP-9 inhibitor with a promising selectivity profile, particularly when compared to a close structural analogue lacking the furan heterocycle. This highlights the furan moiety as a key determinant for achieving selectivity within the MMP family.[3][13]
Future work should expand the cross-reactivity panel to include other MMPs and a broader range of metalloenzymes to confirm selectivity. Cellular assays are the logical next step to assess membrane permeability and on-target engagement in a more complex biological system. Ultimately, this structured, comparative approach is crucial for validating new chemical entities and guiding the rational design of next-generation selective inhibitors.[14]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ijabbr.com [ijabbr.com]
- 14. Frontiers | Rational design of enzyme activity and enantioselectivity [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 3-(furan-3-yl)-3-oxopropanoate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-(furan-3-yl)-3-oxopropanoate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that this compound and its associated waste are managed responsibly and in accordance with the highest laboratory safety standards. The procedures outlined are based on the known hazards of analogous furan-containing compounds and established principles of hazardous waste management.
Hazard Assessment: Understanding the Risks
The furan moiety is associated with potential carcinogenicity and liver damage.[1] Furthermore, furan derivatives can be flammable and may form explosive peroxides upon prolonged storage, especially after being opened.[2][3] Based on data for the 2-furan-yl isomer, the compound should be presumed to have the following hazards:
| Hazard Classification | GHS Warning Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid ingestion, skin contact, and inhalation of vapors. All handling must be done in a certified chemical fume hood.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Wear chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | ANSI-compliant safety goggles or a face shield are mandatory.[1] |
| Respiratory Irritation | May cause respiratory irritation.[4] | All work must be conducted within a chemical fume hood to prevent vapor inhalation.[2] |
Given these significant hazards, this compound must be classified and disposed of as hazardous chemical waste .[5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[3][7]
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during use. Adherence to the following operational plan is essential to minimize exposure and prevent accidental release.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[1]
-
Eye Protection: Use ANSI Z87.1 compliant safety goggles with side shields or a full-face shield.[1]
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned.[2] Full-length pants and closed-toe shoes are required.[2]
-
Respiratory Protection: All manipulations must occur in a certified chemical fume hood.[1][2]
2.2. Engineering Controls & Work Practices
-
Ventilation: Ensure a chemical fume hood is operational and certified before beginning work.[1]
-
Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and accessible.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[2][3]
-
Container Handling: Keep the container tightly closed when not in use.[1] If the compound is a peroxide-former, date the container upon receipt and opening, and dispose of it within one year.[2]
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are collected, stored, and disposed of in a compliant and safe manner.
Step 1: Designate a Hazardous Waste Container
-
Select an appropriate, leak-proof container for liquid chemical waste. Plastic-coated glass or high-density polyethylene (HDPE) containers are preferred.[6]
-
This container must be dedicated solely to this waste stream or compatible organic wastes as determined by your institution's chemical hygiene plan. Never mix incompatible waste types.[7][8]
Step 2: Label the Waste Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[8]
-
The label must include:
Step 3: Collect All Contaminated Waste
-
Liquid Waste: Carefully pour all residual solutions and rinsates containing the compound into the labeled hazardous waste container.
-
Solid Waste: All contaminated disposable materials, including gloves, pipette tips, absorbent pads, and weighing papers, must be collected separately in a designated, sealed, and clearly labeled hazardous waste bag or container.[1]
-
Empty Containers: An "empty" container that held this chemical is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is hazardous and must be collected in the designated liquid waste container.[7] After rinsing, deface the original label and manage the container as directed by your EHS office.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
The waste container must be stored in a designated SAA, which is at or near the point of waste generation.[6][8] This is often a designated section of a chemical fume hood or a secondary containment bin in the lab.[8]
-
The container must be kept closed at all times except when adding waste.[6][8]
-
Ensure the SAA is equipped with secondary containment to prevent spills from reaching drains.[7]
Step 5: Arrange for EHS Pickup
-
Once the waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[6][8]
-
Do not transport hazardous waste containers yourself. This must be done by trained EHS personnel.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for segregating and managing waste streams.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to ensure personnel safety.
5.1. Minor Spill (<100 mL, Contained in Fume Hood)
-
Alert & Assess: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.[9][10]
-
Don PPE: Put on appropriate PPE, including double gloves, safety goggles, and a lab coat.[9]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow.[3][11] Do not use paper towels, as this can increase the rate of evaporation.[11] Work from the outside of the spill inward.[9]
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container or double-bag it in heavy-duty poly bags.[10][12]
-
Decontaminate: Wipe down the spill area with a cloth dampened with soap and water. Collect this cloth as hazardous solid waste.[9]
-
Label & Dispose: Seal and label the container with all its contents and manage it through your institution's EHS department.[1]
-
Report: Inform your supervisor of the incident.[9]
5.2. Major Spill (>100 mL or Outside Fume Hood)
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[1]
-
ISOLATE: Close the laboratory doors to contain the vapors and post a warning sign.
-
REPORT: Call your institution's emergency number and the EHS office immediately. Provide the chemical name, quantity spilled, and location.
-
AWAIT RESPONSE: Do not attempt to clean up a major spill unless you are trained and equipped to handle a hazardous emergency response in accordance with OSHA's HAZWOPER standard.[13] Await the arrival of the professional response team.
References
- 1. benchchem.com [benchchem.com]
- 2. wcu.edu [wcu.edu]
- 3. nj.gov [nj.gov]
- 4. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. westlab.com [westlab.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. chemkleancorp.com [chemkleancorp.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(furan-3-yl)-3-oxopropanoate
For researchers engaged in the nuanced work of drug discovery and chemical synthesis, the safe handling of specialized reagents is a foundational pillar of scientific integrity and laboratory safety. Ethyl 3-(furan-3-yl)-3-oxopropanoate, a ketoester containing a furan moiety, is a valuable building block, but its chemical nature demands a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in an understanding of the compound's specific hazards, ensuring that your focus remains on your research, secured by a shield of safety.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any container is opened, a thorough understanding of the potential hazards is critical. The hazard profile of this compound is derived from its chemical structure—a ketoester and a furan derivative. This dictates its reactivity and toxicological properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2]
| Hazard Class | GHS Hazard Statement | Potential Impact |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1][2] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1] | Systemic toxic effects can occur through multiple routes of exposure. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Direct contact can lead to redness, inflammation, or dermatitis. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] | Splashes can cause significant, potentially lasting, damage to the eyes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
Furthermore, the furan ring is a noteworthy structural feature. Furan and its derivatives can be air and light-sensitive and may have the potential to form explosive peroxides over time.[3] While a flash point of >110°C (>230°F) indicates it is not highly flammable, related furan compounds can be.[2][4] Therefore, treating it with the precautions appropriate for a peroxide-former and a combustible liquid is a prudent laboratory practice.[5]
The Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment but an integrated system of protection. The following recommendations are designed to mitigate the risks identified above.
Engineering Controls: Your First Line of Defense
Before discussing wearable PPE, it is imperative to state that all handling of this compound must be conducted within a certified chemical fume hood.[6] This primary engineering control is non-negotiable, as it is the most effective way to minimize inhalation exposure.[6][7] Ensure the sash is lowered to the appropriate height during all manipulations. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE) Selection
The selection of PPE must be deliberate, with each component chosen to counter a specific hazard.
Given the compound is harmful and irritating upon skin contact, glove selection is paramount.[1] A single type of glove is often insufficient for all laboratory chemicals. For this compound, a dual-gloving approach is recommended.
| Glove Type | Rationale & Use Case |
| Inner Glove: Nitrile | Provides a good baseline of chemical resistance, comfort, and dexterity for incidental contact. |
| Outer Glove: Neoprene or Butyl Rubber | Offers enhanced protection against a broader range of organic chemicals, including ketones and esters. For frequent or prolonged handling, specialized gloves rated for ketones, such as those with a PVA coating, should be considered.[6][8][9] |
Protocol: Always inspect gloves for tears or punctures before use. After handling is complete, remove the outer glove first, followed by the inner glove, without touching the outside of the gloves with your bare skin. Wash hands thoroughly with soap and water after removal.[7]
To prevent serious eye irritation, appropriate eye and face protection is mandatory.[1][2]
-
Minimum Requirement: Chemical splash goggles that seal to the face are required at all times when the chemical is being handled. Standard safety glasses with side shields do not offer adequate protection against splashes.[8]
-
Recommended for High-Risk Operations: When transferring larger volumes (>50 mL) or when there is a heightened risk of splashing, a full-face shield should be worn over the chemical splash goggles.[6] This provides an additional layer of protection for the entire face.
A flame-resistant lab coat should be worn and fully buttoned.[6] This protects against splashes and, given the combustible nature of some related compounds, offers a degree of protection from fire hazards. Ensure the material is appropriate for chemical work and is regularly laundered by a professional service, not at home.
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Spill or Ventilation Failure: In the event of a large spill or a failure of the chemical fume hood, an air-purifying respirator equipped with an organic vapor (OV) cartridge is necessary for all personnel involved in the cleanup.[6] All potential users must be properly fit-tested and trained in the use and maintenance of their respirator as part of your institution's respiratory protection program.
Operational and Disposal Plans
A safe protocol integrates PPE into a complete workflow, from preparation to disposal.
Experimental Workflow: A Safety-Integrated Process
The following diagram outlines the critical steps for safely handling this compound.
Caption: Safety workflow for handling this compound.
Disposal Plan: Ensuring Compliant and Safe Waste Management
Improper disposal is a significant safety and environmental hazard. Due to its chemical properties, all waste containing this compound must be treated as hazardous waste.[8]
Step-by-Step Disposal Protocol:
-
Waste Identification: Classify waste as "Hazardous Waste." Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.[6][8]
-
Container Selection: Use a dedicated, chemically compatible, and properly sealed hazardous waste container. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[3][8]
-
Segregation: Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents.[8]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and situated away from heat or ignition sources. The container must be kept in secondary containment to prevent spills.[8]
-
Pickup: When the container is nearly full, contact your institution's EHS office to arrange for pickup and final disposal.[6]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a self-validating system of safety. This allows you to harness the synthetic utility of this compound with confidence, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE | 36878-91-8 [amp.chemicalbook.com]
- 3. wcu.edu [wcu.edu]
- 4. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. polycohealthline.com [polycohealthline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
